Anticancer agent 263
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H20N2O6 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-2-amino-4-[4-(2-hydroxyethylcarbamoyl)-2,2-dimethyl-5-oxofuran-3-yl]butanoic acid |
InChI |
InChI=1S/C13H20N2O6/c1-13(2)7(3-4-8(14)11(18)19)9(12(20)21-13)10(17)15-5-6-16/h8,16H,3-6,14H2,1-2H3,(H,15,17)(H,18,19)/t8-/m0/s1 |
InChI Key |
IBDQWGMDNSKUIZ-QMMMGPOBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ABT-263 (Navitoclax): A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-263, also known as Navitoclax (B1683852), is a potent, orally bioavailable small-molecule inhibitor that targets the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins.[1] As a BH3 mimetic, ABT-263 selectively binds to Bcl-2, Bcl-xL, and Bcl-w, disrupting their function and triggering the intrinsic pathway of apoptosis.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ABT-263-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism of Action: Competitive Binding and Apoptotic Induction
The central mechanism of ABT-263 revolves around its ability to mimic the action of BH3-only proteins, the natural antagonists of anti-apoptotic Bcl-2 family members.[4] In many cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w leads to the sequestration of pro-apoptotic proteins, thereby preventing programmed cell death.[2][5]
ABT-263 competitively binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w with high affinity.[3] This action displaces pro-apoptotic BH3-only proteins, most notably BIM.[6][7] Once liberated, BIM and other pro-apoptotic proteins like BAX and BAK are free to activate the downstream apoptotic cascade.[1][6] This process culminates in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the activation of caspases, leading to controlled cellular demolition.[1][8]
Quantitative Data: Binding Affinities and Cellular Efficacy
The potency of ABT-263 is underscored by its high binding affinity for its target proteins and its efficacy in inducing apoptosis in various cancer cell lines.
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | ≤ 1 nM |
| Bcl-xL | ≤ 0.5 nM |
| Bcl-w | ≤ 1 nM |
Table 1: Binding Affinities of ABT-263 to Anti-Apoptotic Bcl-2 Family Proteins.[3]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | ~1.5 |
| NCI-H460 | Non-Small Cell Lung Cancer | ~2.0 |
| RKO | Colorectal Cancer | ~2.5 |
| EC109 | Esophageal Cancer | 10.7 ± 1.4 |
| HKESC-2 | Esophageal Cancer | 7.1 ± 1.5 |
| CaES-17 | Esophageal Cancer | 8.2 ± 1.6 |
Table 2: Half-maximal inhibitory concentration (IC50) of ABT-263 in various cancer cell lines. Note: IC50 values can vary based on experimental conditions and duration of exposure.[4][9]
Signaling Pathway Visualization
The following diagram illustrates the core mechanism of action of ABT-263 in the intrinsic apoptosis pathway.
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate BIM Release
This protocol is designed to show the disruption of the Bcl-xL/BIM complex by ABT-263.
Materials:
-
Cells of interest
-
ABT-263 (Navitoclax)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BIM antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE reagents
-
Anti-Bcl-xL and anti-BIM antibodies for Western blotting
Procedure:
-
Culture cells to the desired confluency and treat with ABT-263 or vehicle control for the specified time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-BIM antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer and neutralize immediately.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-Bcl-xL and anti-BIM antibodies. A decrease in the Bcl-xL band in the ABT-263 treated sample indicates the disruption of the BIM/Bcl-xL complex.
BH3 Profiling to Assess Mitochondrial Priming
This assay measures the propensity of mitochondria to undergo MOMP in response to BH3 peptides.
Materials:
-
Cells of interest
-
Mannitol Experimental Buffer (MEB)
-
Digitonin for permeabilization
-
BH3 peptides (e.g., BIM, BAD, NOXA)
-
JC-1 or other mitochondrial membrane potential-sensitive dye
-
Plate reader or flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells in MEB.
-
Permeabilize the cells with an optimized concentration of digitonin.
-
Add various concentrations of BH3 peptides to the permeabilized cells in a 96-well plate.
-
Incubate to allow for peptide-induced MOMP.
-
Measure the change in mitochondrial membrane potential using a fluorescent dye like JC-1. A decrease in the red/green fluorescence ratio of JC-1 indicates mitochondrial depolarization and thus, apoptotic priming.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with ABT-263 or vehicle control
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot for Cleaved Caspase-3
Detection of cleaved (activated) caspase-3 is a hallmark of apoptosis.
Materials:
-
Cell lysates from ABT-263 treated and control cells
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific for cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate cell lysates by SDS-PAGE and transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the band corresponding to cleaved caspase-3 (typically ~17/19 kDa) confirms apoptosis induction.
Mechanisms of Resistance
The primary mechanism of resistance to ABT-263 is the upregulation of Mcl-1, another anti-apoptotic Bcl-2 family member that is not inhibited by ABT-263.[10][11] Mcl-1 can sequester pro-apoptotic proteins released from Bcl-2 and Bcl-xL, thereby preventing apoptosis.[12] Strategies to overcome this resistance often involve co-administration of Mcl-1 inhibitors.
Conclusion
ABT-263 (Navitoclax) is a well-characterized BH3 mimetic that potently induces apoptosis by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Its mechanism of action, involving the release of pro-apoptotic proteins and subsequent activation of the intrinsic apoptotic pathway, has been extensively validated through a variety of experimental techniques. Understanding these mechanisms, along with the associated resistance pathways, is crucial for the continued development and application of ABT-263 and other Bcl-2 family inhibitors in cancer therapy.
References
- 1. content.sph.harvard.edu [content.sph.harvard.edu]
- 2. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 3. hexa-his.com [hexa-his.com]
- 4. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Navitoclax Sensitivity by Dihydroartemisinin-Mediated MCL-1 Repression in BCR-ABL+ B-Lineage Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK5 Inhibitor Downregulates Mcl-1 and Sensitizes Pancreatic Cancer Cell Lines to Navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the discovery and development timeline of Navitoclax (formerly ABT-263), a pioneering BH3 mimetic targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. This document details the scientific journey from its conceptual origins to its extensive clinical evaluation, presenting key quantitative data, experimental methodologies, and a visual representation of its mechanism of action and development pathway.
Executive Summary
Navitoclax is an orally bioavailable small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Developed by Abbott Laboratories (now AbbVie) in collaboration with Genentech, it emerged from the optimization of its less bioavailable precursor, ABT-737. By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax triggers programmed cell death in cancer cells that are dependent on these anti-apoptotic proteins for survival. Its development has been a landmark in the field of targeted cancer therapy, demonstrating the potential of inhibiting protein-protein interactions. While showing promise in various hematologic malignancies and solid tumors, its clinical utility has been challenged by on-target thrombocytopenia due to the inhibition of Bcl-xL, which is crucial for platelet survival. This has led to the development of second-generation, more selective Bcl-2 inhibitors like Venetoclax and ongoing investigations into Navitoclax in combination therapies and as a senolytic agent.
Discovery and Preclinical Development Timeline
The journey to Navitoclax began with the understanding of the critical role of the Bcl-2 family of proteins in cancer cell survival.
-
Early 2000s: The concept of developing small molecules to mimic the BH3 domain of pro-apoptotic proteins to inhibit anti-apoptotic Bcl-2 family members gains traction.
-
2005: Abbott Laboratories reports the discovery of ABT-737 , a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[1] This compound demonstrates significant preclinical activity but lacks oral bioavailability, limiting its clinical development.[2]
-
2006: Further preclinical studies with ABT-737 show its potential in potentiating the activity of cytotoxic drugs.[3]
-
2007: Abbott Laboratories and Genentech announce a collaboration to co-develop Bcl-2 family inhibitors.
-
2008: The orally bioavailable successor to ABT-737, Navitoclax (ABT-263) , is discovered through structure-based drug design.[4] Preclinical studies demonstrate its potent single-agent activity in small cell lung cancer (SCLC) and acute lymphoblastic leukemia (ALL) xenograft models.[5]
-
2009: The first clinical trials for Navitoclax are initiated.[6]
Mechanism of Action: The Intrinsic Apoptotic Pathway
Navitoclax functions as a BH3 mimetic, directly binding to the BH3 domain-binding groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This action displaces pro-apoptotic proteins like BIM, BID, and PUMA, which are normally sequestered by the anti-apoptotic proteins. The released pro-apoptotic proteins can then directly activate the effector proteins BAX and BAK, leading to their oligomerization at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptosis.[7][8]
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery of Navitoclax, a Bcl-2 Family Inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCSD Myelofibrosis Trial → Oral Navitoclax Tablet in Combination With Oral Ruxolitinib Tablet Versus Best Available Therapy to Assess Change in Spleen Volume in Adult Participants With Relapsed/Refractory Myelofibrosis [clinicaltrials.ucsd.edu]
- 6. The Senolytic Navitoclax Improves New Neuron Production and Memory [nmn.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Navitoclax dihydrochloride by AbbVie for Relapsed Acute Myeloid Leukemia: Likelihood of Approval [pharmaceutical-technology.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (formerly ABT-263) is a potent, orally bioavailable small-molecule inhibitor that targets the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins.[1][2] As a BH3 mimetic, Navitoclax simulates the action of pro-apoptotic BH3-only proteins, which are natural antagonists of the anti-apoptotic members of the Bcl-2 family.[3][4] By binding with high affinity to the BH3-binding groove of these anti-apoptotic proteins, Navitoclax liberates pro-apoptotic effector proteins, thereby triggering the intrinsic pathway of apoptosis.[1][5] This guide provides a comprehensive technical overview of the core mechanism of Navitoclax, its binding profile, and the experimental protocols used to characterize its activity.
Mechanism of Action
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[6] This family comprises both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1) and pro-apoptotic proteins (e.g., BAX, BAK, BIM, BAD).[3] In cancer cells, the overexpression of anti-apoptotic Bcl-2 family members is a common mechanism for evading programmed cell death, leading to tumor progression and resistance to therapy.[7]
Navitoclax functions by selectively binding to the hydrophobic groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] This action competitively displaces pro-apoptotic BH3-only proteins, such as BIM, which are sequestered by the anti-apoptotic proteins.[3] The release of these pro-apoptotic activators leads to the activation and oligomerization of the effector proteins BAX and BAK on the mitochondrial outer membrane.[6] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.[1][6]
A key characteristic of Navitoclax is its inability to potently inhibit Mcl-1, another critical anti-apoptotic protein.[6][8] High levels of Mcl-1 can therefore confer resistance to Navitoclax by continuing to sequester pro-apoptotic proteins.[3][8]
Data Presentation
Binding Affinity of Navitoclax
The binding affinity of Navitoclax to various Bcl-2 family proteins has been determined using techniques such as fluorescence polarization assays. The inhibition constant (Ki) is a measure of the inhibitor's potency.
| Target Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | ≤1 nM | [2][5][7] |
| Bcl-xL | ≤1 nM | [2][5][7] |
| Bcl-w | ≤1 nM | [2][5][7] |
| Mcl-1 | Low Affinity | [6][8] |
Cellular Potency of Navitoclax
The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values represent the concentration of Navitoclax required to induce a 50% response (e.g., cell death) in cellular assays. These values can vary significantly depending on the cancer cell line's dependency on specific Bcl-2 family members for survival.
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | ~50 nM (EC50) | [5] |
| H146 | Small Cell Lung Cancer | ~35 nM (EC50) | [5] |
| A549 | Non-Small Cell Lung Cancer | >13,000 nM (IC50) | [9] |
| NCI-H460 | Non-Small Cell Lung Cancer | >13,000 nM (IC50) | [9] |
| PC3 | Prostate Cancer | 4.76 µM (IC50) | [10] |
| OVCAR-5 | Ovarian Cancer | < 5% cell death at 1µM | [11] |
| HeLa | Cervical Cancer | < 5% cell death at 1µM | [11] |
| U2OS | Osteosarcoma | ~35% cell death at 1µM | [11] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol is designed to investigate the disruption of Bcl-2 family protein interactions by Navitoclax.
1. Cell Culture and Lysis: a. Culture cells of interest to approximately 80-90% confluency. b. Treat cells with the desired concentration of Navitoclax or vehicle control (e.g., DMSO) for a specified time. c. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). d. Lyse cells in a suitable Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Collect the supernatant (cell lysate).
2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator. b. Centrifuge and transfer the supernatant to a fresh tube. c. Add the primary antibody specific for the "bait" protein (e.g., anti-Bcl-2) and incubate overnight at 4°C with gentle rotation. d. Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
3. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold Co-IP lysis buffer to remove non-specific binding proteins. c. Elute the protein complexes from the beads by resuspending in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
4. Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). d. Probe the membrane with primary antibodies against the "bait" protein (e.g., Bcl-2) and the expected "prey" protein (e.g., BIM). e. Incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the amount of co-immunoprecipitated "prey" protein in the Navitoclax-treated sample compared to the control indicates disruption of the protein-protein interaction.
Caspase-Glo® 3/7 Assay for Apoptosis Measurement
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13]
1. Cell Plating and Treatment: a. Seed cells in a white-walled 96-well plate at a predetermined optimal density.[13] b. Allow cells to adhere overnight. c. Treat cells with a serial dilution of Navitoclax or appropriate controls. Include a "no-cell" blank control.[13]
2. Assay Procedure (Add-Mix-Measure Format): a. Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[13] b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13] c. Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.[13] d. Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and the caspase reaction to stabilize.[13]
3. Luminescence Measurement: a. Measure the luminescence of each well using a luminometer. b. The luminescent signal is proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.
BH3 Profiling to Determine Apoptotic Priming
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold ("priming") by assessing the sensitivity of mitochondria to a panel of BH3 peptides.[14][15]
1. Cell Preparation: a. Harvest cells and wash with a suitable buffer (e.g., Mannitol Experimental Buffer - MEB). b. Resuspend the cells in MEB at a concentration of 2 x 10^6 cells/mL.
2. Mitochondrial Permeabilization and Peptide Treatment: a. In a 96-well plate, add a low concentration of a digitonin-based permeabilization buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[16] b. Add a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations to the permeabilized cells.[15] These peptides will interact with the Bcl-2 family proteins on the mitochondria.
3. Measurement of Mitochondrial Outer Membrane Permeabilization (MOMP): a. MOMP can be assessed by measuring the release of cytochrome c from the mitochondria. b. Fix and permeabilize the cells (e.g., with formaldehyde (B43269) and Triton X-100). c. Stain for cytochrome c using a fluorescently labeled antibody. d. Analyze the cells by flow cytometry. A decrease in the cellular fluorescence of cytochrome c indicates its release from the mitochondria and thus, MOMP. The degree of MOMP induced by each BH3 peptide provides a profile of the cell's apoptotic dependencies.
Mandatory Visualizations
Caption: Navitoclax inhibits Bcl-2/xL/w, releasing BIM to activate BAX/BAK, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. ulab360.com [ulab360.com]
- 14. thno.org [thno.org]
- 15. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
The Dawn of Senolytics: A Technical Guide to the Discovery of ABT-263
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of senescent cells, which are cells that have irreversibly stopped dividing, is a hallmark of aging and contributes to a variety of age-related diseases. These cells are resistant to the normal process of programmed cell death, or apoptosis, and can create a pro-inflammatory environment that damages surrounding tissues. The discovery of senolytic agents, drugs that can selectively eliminate these senescent cells, has opened up new therapeutic avenues for treating age-related pathologies. This technical guide delves into the core of the discovery of one such pioneering senolytic agent, ABT-263 (Navitoclax), a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.
The Core Discovery: Targeting the Pro-Survival Mechanisms of Senescent Cells
The journey to identifying ABT-263 as a senolytic began with a hypothesis-driven approach targeting the pro-survival pathways that allow senescent cells to evade apoptosis. Researchers identified that senescent cells, much like cancer cells, depend on anti-apoptotic defenses to survive.[1] A key family of proteins involved in this process is the Bcl-2 family, which includes Bcl-2, Bcl-xL, and Bcl-w. These proteins act as sentinels, preventing the initiation of the apoptotic cascade.
ABT-263, initially developed as a chemotherapy agent, is a BH3 mimetic that binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w, inhibiting their function.[2][3] This action releases the brakes on apoptosis, allowing pro-apoptotic proteins like Bim, Bad, and Bak to trigger the mitochondrial pathway of cell death.[3] The discovery that senescent cells upregulate these specific anti-apoptotic Bcl-2 family members provided the crucial link to repurposing ABT-263 as a senolytic.[4][5]
Mechanism of Action: Reawakening Apoptosis in Senescent Cells
The senolytic activity of ABT-263 is centered on its ability to disrupt the interaction between anti-apoptotic and pro-apoptotic proteins within the Bcl-2 family. In senescent cells, the increased expression of Bcl-2, Bcl-xL, and Bcl-w sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). ABT-263 mimics the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, thereby displacing the pro-apoptotic effectors.[6] This leads to the activation of BAX and BAK, MOMP, the release of cytochrome c from the mitochondria, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][6]
Figure 1. ABT-263 Mechanism of Action in Senescent Cells.
Key Experimental Evidence
The senolytic properties of ABT-263 have been validated through a series of key experiments, both in vitro and in vivo.
In Vitro Studies:
Initial studies demonstrated that ABT-263 selectively induces apoptosis in senescent cells while having minimal effect on their non-senescent counterparts. This selectivity was observed across various cell types, including human umbilical vein endothelial cells (HUVECs), IMR90 human lung fibroblasts, and murine embryonic fibroblasts (MEFs).[7] For instance, treatment of senescent IMR90 cells with ABT-263 led to a significant reduction in cell viability compared to proliferating cells.
In Vivo Studies:
The efficacy of ABT-263 was further confirmed in animal models. Oral administration of ABT-263 to either sublethally irradiated or normally aged mice effectively eliminated senescent cells in various tissues, including bone marrow and muscle.[8][9] In a study on mice with radiation-induced pulmonary fibrosis, ABT-263 treatment reversed the disease by clearing senescent type II pneumocytes.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the senolytic effects of ABT-263.
Table 1: In Vitro Dose-Dependent Effects of ABT-263 on Senescent Cell Viability
| Cell Line | Senescence Inducer | ABT-263 Concentration (µM) | Effect on Senescent Cells | Reference |
| A549 | Etoposide (8.7 µM) | 0.5 - 5 | Dose-dependent decrease in viability | [6] |
| MDA-MB-231 | Doxorubicin/Etoposide | 2 | Significant reduction in viable cell number | [6] |
| ARPE-19 | Doxorubicin (250 nM) | 0.125 - 5 | Dose-dependent decrease in viability | [11] |
| OA Chondrocytes | IL-1β | 2.5 | Efficient elimination of senescent cells | [12] |
| LN229 | Temozolomide | Not Specified | Significant decrease in senescence | [13] |
Table 2: In Vivo Effects of ABT-263 on Senescent Cell Burden
| Animal Model | Condition | ABT-263 Dosage | Outcome | Reference |
| C57BL/6J Mice | Thoracic Irradiation (17 Gy) | 50 mg/kg/day for 5 days | Reduced senescent cells and reversed pulmonary fibrosis | [10] |
| Aged Mice | Natural Aging | 50 ng (intracerebral) | ~40% reduction in senescent hippocampal neurons | [14] |
| Aged Mice (24-month-old) | Natural Aging | 5µM (topical) | Decreased p16 and p21 gene expression in skin | [15] |
| Apc1638N/+ Mice | γ and 28Si-ions Irradiation | 5 days/week | Mitigated intestinal tumor development | [16] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of ABT-263's senolytic properties, this section provides detailed methodologies for the key experiments cited.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for identifying senescent cells.
Protocol:
-
Cell Preparation: Wash cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix cells for 3-5 minutes at room temperature with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.[17]
-
Washing: Wash cells two to three times with PBS.
-
Staining: Add the staining solution and incubate at 37°C (not in a CO2 incubator) for 12-16 hours. A blue color will develop in senescent cells.[17]
-
Staining Solution Components:
-
1 mg/ml X-gal in dimethylformamide
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM sodium chloride
-
2 mM magnesium chloride[17]
-
Figure 2. Workflow for Senescence-Associated β-Galactosidase Staining.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation (Fixation):
-
Permeabilization: Incubate cells in 0.1%–0.5% Triton X-100 in PBS for 5–15 minutes on ice to allow the TdT enzyme to access the nucleus.[18]
-
Equilibration: (Optional) Incubate the sample with Equilibration Buffer for 10 minutes.[18]
-
TdT Labeling Reaction: Add the TdT Reaction Mix (TdT enzyme + labeled dUTPs + reaction buffer) and incubate for 60 minutes at 37°C in a humidified chamber.[18]
-
Detection: Visualize the labeled DNA fragments using fluorescence microscopy.
Figure 3. Generalized Workflow for the TUNEL Assay.
Immunoblotting for Apoptosis Markers
Western blotting is used to detect the presence of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers such as cleaved PARP and cleaved caspase-3 overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion and Future Directions
The discovery of ABT-263 as a senolytic agent represents a significant milestone in the field of aging research and drug development. By targeting the fundamental survival mechanisms of senescent cells, ABT-263 has demonstrated the potential to ameliorate a range of age-related conditions in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to build upon this foundational work.
Future research will likely focus on developing second-generation senolytics with improved specificity and reduced side effects, such as the thrombocytopenia observed with ABT-263.[19] Furthermore, combination therapies that pair senolytics with other drugs are being explored to enhance therapeutic efficacy.[4][20] The continued investigation into the biology of senescent cells and the mechanisms of senolytic agents holds immense promise for extending human healthspan and treating a multitude of chronic diseases.
References
- 1. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hexa-his.com [hexa-his.com]
- 3. ap1903.com [ap1903.com]
- 4. Synergism of BCL-2 family inhibitors facilitates selective elimination of senescent cells | Aging [aging-us.com]
- 5. Combining BCL-2 Family Inhibitors May Yield More Effective Senolytic Therapies – Fight Aging! [fightaging.org]
- 6. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 10. Inhibition of Bcl-2/xl With ABT-263 Selectively Kills Senescent Type II Pneumocytes and Reverses Persistent Pulmonary Fibrosis Induced by Ionizing Radiation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Senolytic Navitoclax Improves New Neuron Production and Memory [nmn.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Senolytic agent ABT-263 mitigates low- and high-LET radiation-induced gastrointestinal cancer development in Apc1638N/+ mice | Aging [aging-us.com]
- 17. buckinstitute.org [buckinstitute.org]
- 18. clyte.tech [clyte.tech]
- 19. Identification of a novel senolyti ... | Article | H1 Connect [archive.connect.h1.co]
- 20. Synergism of BCL-2 Family Inhibitors Facilitates Selective Elimination of Senescent Cells | Aging [aging-us.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (B1683852), also known as ABT-263, is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Developed by Abbott Laboratories (now AbbVie), Navitoclax is a key investigational compound in oncology, particularly for its ability to induce programmed cell death (apoptosis) in cancer cells that overexpress these survival proteins.[2] This document provides a comprehensive overview of the chemical structure, properties, and a representative synthetic route to Navitoclax, intended for an audience with a strong background in medicinal chemistry and drug development.
Chemical Structure and Properties
Navitoclax is a complex molecule with the systematic IUPAC name 4-(4-{[2-(4-Chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({4-[((2R)-4-morpholin-4-yl-1-{[phenyl]sulfanyl}butan-2-yl)amino]-3-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)benzamide.[1] Its structure is characterized by multiple aromatic and heterocyclic rings, a sulfonamide linkage, and a chiral center, all of which contribute to its high-affinity binding to its protein targets.
Physicochemical Properties
A summary of the key physicochemical properties of Navitoclax is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C47H55ClF3N5O6S3 | [3] |
| Molecular Weight | 974.61 g/mol | [3] |
| CAS Number | 923564-51-6 | [3] |
| Appearance | Pale Pink Solid | [] |
| Purity | >95% | [5] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of Navitoclax.
Mass Spectrometry: A sensitive and reliable method for the quantification of Navitoclax in human plasma has been developed using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6][7]
Mechanism of Action: Targeting the Bcl-2 Family
Navitoclax functions as a BH3 mimetic, disrupting the interaction between anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Bcl-w) and pro-apoptotic proteins.[8] In many cancers, the overexpression of anti-apoptotic proteins leads to the sequestration of pro-apoptotic effectors like Bax and Bak, thereby preventing apoptosis. Navitoclax binds with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, displacing pro-apoptotic proteins and triggering the mitochondrial pathway of apoptosis.[9]
Synthesis of Navitoclax
The synthesis of Navitoclax is a multi-step process that involves the preparation of two key intermediates, followed by a final amide coupling reaction.[1] A representative synthetic scheme is outlined below.
Overall Synthetic Scheme
Synthesis of Key Intermediates
4.2.1. Synthesis of 4-{4-[(4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro[biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid
A plausible synthetic route to this intermediate, based on analogous syntheses, is a multi-step process likely involving a Suzuki coupling followed by functional group manipulations.
Representative Experimental Protocol:
-
Suzuki Coupling: 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (B3078733) is reacted with (4-chlorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water) to form 2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-enecarbaldehyde.
-
Reductive Amination: The resulting aldehyde is then reacted with piperazine (B1678402) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in a solvent like dichloromethane (B109758) (DCM) to yield 1-((2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl)methyl)piperazine.
-
Nucleophilic Aromatic Substitution: The piperazine derivative is subsequently reacted with methyl 4-fluorobenzoate (B1226621) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to afford methyl 4-(4-((2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzoate.
-
Saponification: Finally, the methyl ester is hydrolyzed using a base like lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF), methanol, and water to yield the desired carboxylic acid intermediate.
4.2.2. Synthesis of 4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide
The synthesis of this chiral sulfonamide intermediate likely proceeds through a series of steps including sulfonylation, amination, and resolution or asymmetric synthesis to establish the stereocenter.
Representative Experimental Protocol:
-
Boc Protection and Mesylation: (R)-2-amino-4-morpholinobutan-1-ol is first protected with a Boc group. The hydroxyl group is then activated by mesylation.
-
Thiophenol Displacement: The mesylate is displaced with thiophenol in the presence of a base to introduce the phenylsulfanyl group.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.
-
Sulfonylation and Amination: This amine is then reacted with a suitable disulfonylated aromatic precursor, followed by amination to install the second sulfonamide group.
Final Coupling Step: Synthesis of Navitoclax
The final step in the synthesis of Navitoclax is the coupling of the two key intermediates via an amide bond formation.
Experimental Protocol:
To a solution of 4-{4-[(4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro[biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid and 4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide in a suitable solvent such as dichloromethane (DCM) is added a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography to afford Navitoclax.
Quantitative Data Summary
The following tables summarize key quantitative data for Navitoclax.
Table 2: Biological Activity of Navitoclax
| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Bcl-2 | Cell-free | ≤1 | - | [8] |
| Bcl-xL | Cell-free | ≤0.5 | - | [8] |
| Bcl-w | Cell-free | ≤1 | - | [8] |
Table 3: Pharmacokinetic Parameters of Navitoclax
| Parameter | Value | Conditions | Reference |
| Cmax | 1990 ng/mL | 250 mg daily oral dose | [7] |
| AUCτ | 36.2 µg*h/mL | 250 mg daily oral dose | [7] |
Conclusion
Navitoclax remains a significant tool in cancer research due to its potent and specific mechanism of action against the Bcl-2 family of proteins. Its complex chemical structure necessitates a challenging multi-step synthesis. This guide has provided a detailed overview of its chemical properties, a representative synthetic pathway, and key quantitative data to aid researchers and drug development professionals in their understanding and utilization of this important molecule. Further research into more efficient and scalable synthetic routes will be critical for its potential future clinical applications.
References
- 1. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthonix, Inc > 1044598-91-5 | 4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid [synthonix.com]
- 6. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Oral Bioavailability of ABT-263 (Navitoclax): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
ABT-263, also known as Navitoclax (B1683852), is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w. By mimicking the activity of pro-apoptotic BH3-only proteins, Navitoclax disrupts the interaction between anti-apoptotic and pro-apoptotic proteins, thereby inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of ABT-263, summarizing key preclinical and clinical data. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of the experimental workflow and the underlying signaling pathway to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to therapy.[1] ABT-263 was developed as a second-generation BH3 mimetic, building upon the intravenous predecessor ABT-737, with improved oral bioavailability to allow for more flexible dosing regimens in clinical settings.[2] Understanding the pharmacokinetic properties and oral bioavailability of ABT-263 is critical for optimizing its therapeutic use, both as a monotherapy and in combination with other anticancer agents. This guide synthesizes available data to provide a detailed technical resource on the absorption, distribution, metabolism, and excretion (ADME) of Navitoclax.
Pharmacokinetics of ABT-263
The pharmacokinetic profile of ABT-263 has been characterized in both preclinical animal models and human clinical trials. These studies have demonstrated dose-proportional exposure and have defined key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Preclinical Pharmacokinetics
Preclinical studies in animal models, particularly dogs, have been instrumental in understanding the fundamental pharmacokinetic properties of ABT-263 and the impact of formulation on its oral absorption.
Table 1: Pharmacokinetic Parameters of ABT-263 in Dogs
| Parameter | Value | Conditions | Reference |
| Clearance | 0.673 mL/min/kg | Intravenous administration | [3] |
| Volume of Distribution (Vd) | 0.5 - 0.7 L/kg | Intravenous administration | [3] |
| Half-life (t1/2) | 22.2 hours | Intravenous administration | [3] |
| Oral Bioavailability (F) | 56.5% | Fed, intact dogs (100 mg tablet) | [3] |
| Oral Bioavailability (F) | 21.7% | Fed, thoracic lymph duct-cannulated dogs | [3] |
Clinical Pharmacokinetics
In humans, the pharmacokinetics of ABT-263 have been evaluated in phase I and II clinical trials across various cancer types. These studies have explored different dosing schedules, including intermittent and continuous administration, to manage on-target toxicities like thrombocytopenia.[4][5]
Table 2: Pharmacokinetic Parameters of Navitoclax in Cancer Patients
| Dose | Tmax (hours) | Cmax (µg/mL) | AUC0-24 (µg·hr/mL) | Half-life (hours) | Dosing Schedule | Reference |
| 10 mg | 6 | 0.11 | 1.8 | ~15 | 14/21-day | [4] |
| 20 mg | 8 | 0.22 | 3.6 | ~15 | 14/21-day | [4] |
| 40 mg | 6 | 0.44 | 7.9 | ~15 | 14/21-day | [4] |
| 80 mg | 8 | 0.95 | 16.9 | ~15 | 14/21-day | [4] |
| 160 mg | 8 | 1.9 | 34.3 | ~15 | 14/21-day | [4] |
| 325 mg | 7 | 3.8 | 66.8 | ~15 | 14/21-day | [4] |
| 425 mg | 7 | 4.8 | 84.8 | ~15 | 14/21-day | [4] |
Data from a Phase I study in patients with small-cell lung cancer and other solid tumors.[4]
Oral Bioavailability and Formulation
Navitoclax is an orally bioavailable compound, a key feature that distinguishes it from its predecessor, ABT-737.[1] However, its bioavailability can be influenced by factors such as formulation and food intake.
Formulation Development
The initial Phase 1 formulation of Navitoclax was a lipid solution. To improve shelf-life for later-stage clinical development, a new lipid solution was developed. Comparative bioavailability studies were conducted in both healthy volunteers and cancer patients to ensure the new formulation had a comparable bioavailability profile.[6]
Role of Lymphatic Transport
Studies in thoracic lymph duct-cannulated (TDC) dogs have revealed that lymphatic transport contributes to the systemic availability of Navitoclax.[3] In fed TDC dogs, 13.5% of the total oral dose was absorbed via the lymphatic system.[3] This is consistent with the high lipophilicity of the molecule. The oral bioavailability was lower in TDC dogs compared to intact dogs, highlighting the contribution of the lymphatic pathway to overall systemic exposure.[3]
Experimental Protocols
Preclinical Pharmacokinetic Study in Dogs
Objective: To determine the intravenous pharmacokinetics and oral bioavailability of Navitoclax, and to investigate the role of lymphatic transport.
Methodology:
-
Animal Model: Intact (non-cannulated) and thoracic lymph duct-cannulated (TDC) beagle dogs were used.
-
Dosing:
-
Intravenous: A single intravenous dose was administered to intact dogs to determine clearance, volume of distribution, and half-life.
-
Oral: A 100 mg tablet of Navitoclax was administered to both intact and TDC dogs.
-
-
Sample Collection:
-
Blood: Serial blood samples were collected from a peripheral vein at predetermined time points post-dosing. Plasma was separated by centrifugation.
-
Lymph: In TDC dogs, lymph was collected continuously.
-
-
Analytical Method: Plasma and lymph concentrations of Navitoclax were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate pharmacokinetic parameters. Oral bioavailability (F) was calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral).
Phase I Clinical Trial in Patients with Solid Tumors
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Navitoclax.
Methodology:
-
Study Design: An open-label, dose-escalation study.
-
Patient Population: Adults with advanced solid tumors.
-
Dosing Regimens:
-
Intermittent Dosing: Navitoclax administered orally once daily for 14 consecutive days followed by a 7-day rest period (14/21-day cycle). Doses were escalated in different cohorts.[4]
-
Continuous Dosing: A 1-week lead-in dose of 150 mg was followed by continuous daily administration at the assigned dose level.[4]
-
-
Pharmacokinetic Sampling: Blood samples were collected at various time points after the first dose and at steady-state to determine plasma concentrations of Navitoclax.
-
Analytical Method: Plasma concentrations were measured using a validated LC-MS/MS method.[7]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods.
Bioanalytical Method for Quantification of Navitoclax in Plasma
Objective: To develop and validate a robust and sensitive method for the quantitative analysis of Navitoclax in human and rat plasma.
Methodology:
-
Sample Preparation: Protein precipitation using acetonitrile (B52724) is a common and efficient method for extracting Navitoclax from plasma.[3][7]
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 column is used to separate Navitoclax from endogenous plasma components.[3][7]
-
Detection: Tandem mass spectrometry (MS/MS) with positive electrospray ionization is employed for sensitive and specific detection and quantification.[7]
-
Internal Standard: A deuterated analog of Navitoclax (e.g., navitoclax-d8) is typically used as an internal standard to ensure accuracy and precision.[7]
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study of ABT-263.
Signaling Pathway of ABT-263 Action
Caption: ABT-263 mechanism of action in the Bcl-2 signaling pathway.
Conclusion
ABT-263 (Navitoclax) is an orally bioavailable Bcl-2 family inhibitor with a pharmacokinetic profile that supports clinical development. Its absorption is influenced by formulation and involves lymphatic transport, a characteristic of its lipophilic nature. Clinical studies have established a dose-proportional exposure, with a half-life that allows for once-daily dosing. The primary dose-limiting toxicity, thrombocytopenia, is a direct consequence of its on-target inhibition of Bcl-xL and has been managed through modified dosing schedules. The data summarized in this guide provide a foundational understanding of the pharmacokinetic and oral bioavailability characteristics of ABT-263, which is essential for the design of future preclinical and clinical investigations aimed at optimizing its therapeutic potential.
References
- 1. Navitoclax (ABT-263) | BCL inhibitor | CAS 923564-51-6 | Buy Navitoclax (ABT-263) from Supplier InvivoChem [invivochem.com]
- 2. Bcl-2/Bcl-xL inhibitor ABT-263 overcomes hypoxia-driven radioresistence and improves radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial clinical trial results for Navitoclax (B1683852) (ABT-263), a first-in-class B-cell lymphoma 2 (Bcl-2) family protein inhibitor, in the context of Small Cell Lung Cancer (SCLC). SCLC is a highly aggressive neuroendocrine tumor characterized by rapid growth and early metastasis. A key molecular feature of SCLC is the overexpression of the anti-apoptotic protein Bcl-2, making it a rational therapeutic target. Navitoclax is a potent oral agent that mimics the BH3 domain of pro-apoptotic proteins, thereby inhibiting the function of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, and promoting tumor cell apoptosis.[1][2][3] This document synthesizes the publicly available data from foundational Phase I and Phase II clinical studies, presenting quantitative outcomes, detailed experimental methodologies, and a visual representation of the drug's mechanism of action.
Core Clinical Trial Data
The following tables summarize the key efficacy and safety data from the initial clinical trials of Navitoclax in patients with SCLC.
Table 1: Efficacy of Navitoclax in SCLC
| Clinical Trial Phase | Number of SCLC Patients | Dosing Regimen | Overall Response Rate (ORR) | Clinical Benefit Rate (ORR + Stable Disease) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Notable Responses |
| Phase I | 29 (SCLC or pulmonary carcinoid) | Intermittent and Continuous Dosing | Confirmed Partial Response (PR): 1 patient | 9 patients with Stable Disease (SD) | Not Reported | Not Reported | 1 PR lasting > 2 years; 1 SD lasting 13 months[1][4][5] |
| Phase IIa | 39 | 150 mg daily for 7 days, then 325 mg daily | 2.6% (1 patient with PR) | 25.6% (1 PR + 9 SD) | 1.5 months[6][7][8] | 3.2 months[6][7][8] |
Table 2: Safety Profile of Navitoclax in SCLC (Most Common Adverse Events)
| Clinical Trial Phase | Adverse Event | Any Grade (%) | Grade 3-4 (%) |
| Phase I | Diarrhea | 40% | Not Specified (most were grade 1 or 2) |
| Nausea | 34% | Not Specified (most were grade 1 or 2) | |
| Vomiting | 36% | Not Specified (most were grade 1 or 2) | |
| Fatigue | 34% | Not Specified (most were grade 1 or 2) | |
| Thrombocytopenia | All patients (dose- and schedule-dependent) | Not Specified | |
| Phase IIa | Thrombocytopenia | Not Specified | 41%[6][7][8] |
| Nausea | Not Specified | Not Specified | |
| Fatigue | Not Specified | Not Specified |
Experimental Protocols
Phase I Study (NCT00445198) Protocol
This initial dose-escalation study was designed to assess the safety, pharmacokinetics, and preliminary efficacy of Navitoclax in patients with relapsed or refractory SCLC and other solid tumors.[1]
-
Patient Population: Patients with SCLC or other solid tumors who had progressed on standard therapies. A significant portion of the enrolled patients had SCLC or pulmonary carcinoid tumors (29 out of 47 total patients).[1][4]
-
Dosing Regimens:
-
Pharmacokinetic Analysis: Plasma concentrations of Navitoclax were determined using a validated liquid chromatography method with tandem mass spectrometric detection. Pharmacokinetic parameters were estimated using noncompartmental methods.[1]
-
Biomarker Assessment: Blood samples were collected to assess levels of Circulating Tumor Cells (CTCs), pro-gastrin releasing peptide (pro-GRP), and M30 (a marker of caspase-mediated cleavage of CK18) at screening, during treatment cycles, and at the end of the study.[1]
Phase IIa Study Protocol
This open-label, single-arm study aimed to further evaluate the safety and efficacy of single-agent Navitoclax in patients with recurrent and progressive SCLC after at least one prior therapy.[6][7][8]
-
Patient Population: 39 patients with recurrent and progressive SCLC who had received at least one prior line of therapy.[6][7][8]
-
Dosing Regimen: Patients were treated with Navitoclax at a starting dose of 150 mg daily for the first 7 days, followed by an increased dose of 325 mg daily thereafter. Treatment cycles were 21 days in duration.[6][7][8]
-
Study Endpoints: The primary endpoints were safety and toxicity assessment. Secondary endpoints included overall response rate, progression-free survival, and overall survival. Exploratory pharmacodynamic correlates were also investigated.[6][7]
-
Biomarker Analysis: The study confirmed a strong association between plasma pro-GRP levels and tumor Bcl-2 copy number. Baseline levels of cytokeratin 19 fragment antigen 21-1, neuron-specific enolase, pro-GRP, and circulating tumor cell numbers were explored as potential correlates of clinical benefit.[6][7][9]
Mechanism of Action and Associated Signaling Pathway
Navitoclax functions as a BH3 mimetic, a small molecule designed to mimic the activity of the BH3-only proteins (e.g., BIM, PUMA), which are natural antagonists of the anti-apoptotic Bcl-2 family members.[3][10] In SCLC, the overexpression of Bcl-2 sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for initiating the intrinsic apoptotic pathway.[2] By binding with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, Navitoclax displaces these pro-apoptotic proteins.[3] The released BIM can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.[10][11] The primary on-target toxicity, thrombocytopenia, is a direct result of Bcl-xL inhibition, as platelets are dependent on this protein for their survival.[1][6]
Caption: Navitoclax inhibits Bcl-2, releasing pro-apoptotic proteins to trigger apoptosis.
Experimental Workflow
The clinical trial workflow for the Phase IIa study of Navitoclax in SCLC followed a structured progression from patient screening to treatment and follow-up, incorporating biomarker analysis at key stages.
Caption: Phase IIa clinical trial workflow for Navitoclax in SCLC patients.
Conclusion
The initial clinical trials of Navitoclax in SCLC demonstrated a manageable safety profile, with dose-dependent thrombocytopenia being the most significant and expected on-target toxicity.[1][6][7] While single-agent activity was modest, with a low overall response rate, a subset of patients experienced prolonged disease stabilization, suggesting that Bcl-2 inhibition is a viable therapeutic strategy for some SCLC patients.[1][5][12] These foundational studies were crucial in identifying potential biomarkers, such as pro-GRP, that could predict response to Bcl-2 targeted therapies.[1][12] The limited single-agent efficacy has prompted further investigation of Navitoclax in combination with other cytotoxic agents and targeted therapies, with the aim of enhancing its anti-tumor activity in SCLC and other malignancies.[3][6][13]
References
- 1. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I study of Navitoclax (ABT-263), a novel Bcl-2 family inhibitor, in patients with small-cell lung cancer and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase II study of single-agent navitoclax (ABT-263) and biomarker correlates in patients with relapsed small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Navitoclax Shows Limited Clinical Activity in SCLC, but Findings Point to Potential New Biomarkers | Value-Based Cancer Care [valuebasedcancer.com]
- 13. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (B1683852) (formerly ABT-263) is an orally bioavailable small molecule that functions as a B-cell lymphoma 2 (BCL-2) family protein inhibitor.[1][2] Developed as a second-generation BH3 mimetic, Navitoclax represents a targeted therapeutic strategy designed to restore the natural process of programmed cell death (apoptosis) in cancer cells.[3] Overexpression of anti-apoptotic BCL-2 family proteins is a common feature in many hematological malignancies, contributing to tumor survival and resistance to conventional chemotherapy.[4][5] Navitoclax selectively targets a subset of these anti-apoptotic proteins, making it a subject of extensive preclinical and clinical investigation for the treatment of various leukemias and lymphomas.[1][2] This document provides an in-depth technical overview of Navitoclax, its molecular targets, mechanism of action, clinical efficacy, and the experimental protocols used to evaluate its function.
Mechanism of Action: Restoring Apoptosis
The therapeutic action of Navitoclax is centered on the intrinsic pathway of apoptosis, which is tightly regulated by the BCL-2 family of proteins.[6] This family includes both anti-apoptotic (pro-survival) members, such as BCL-2, BCL-xL, BCL-w, and MCL-1, and pro-apoptotic members, which are further divided into "effectors" (BAX, BAK) and "BH3-only" proteins (BIM, BID, PUMA, etc.).[7]
In healthy cells, a delicate balance between these proteins determines cell fate. In many cancer cells, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins.[7] These pro-survival proteins sequester pro-apoptotic BH3-only proteins and directly inhibit the effector proteins BAX and BAK, preventing the mitochondrial outer membrane permeabilization (MOMP) that is a critical step in apoptosis.[1][8]
Navitoclax acts as a BH3 mimetic, meaning it mimics the function of BH3-only proteins.[1][9] It binds with high affinity to the hydrophobic groove of anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w.[7] This action competitively displaces the pro-apoptotic proteins that were sequestered, leading to the activation of BAX and BAK.[1][8] Activated BAX and BAK then oligomerize on the mitochondrial outer membrane, forming pores that lead to MOMP, the release of cytochrome c, and subsequent activation of caspases, ultimately executing apoptosis.[1][9]
Caption: Navitoclax inhibits BCL-2, BCL-xL, and BCL-w, inducing apoptosis.
Primary Targets and Selectivity
Navitoclax is a potent inhibitor of BCL-2, BCL-xL, and BCL-w, but it does not significantly inhibit other anti-apoptotic family members like MCL-1 or A1.[7][10][11] This selectivity profile is critical to both its efficacy and its primary dose-limiting toxicity. The on-target inhibition of BCL-xL, which is essential for platelet survival, leads to thrombocytopenia.[8][12] The differential expression of BCL-2 family proteins across various hematological malignancies dictates the sensitivity to Navitoclax.
| Target Protein | Binding Affinity (Ki) | Role in Malignancy |
| BCL-2 | ≤ 1 nM[10][13] | Overexpressed in CLL, follicular lymphoma, mantle cell lymphoma.[3] Key survival factor. |
| BCL-xL | ≤ 0.5 nM[13] | Implicated in resistance to chemotherapy and survival in ALL and multiple myeloma.[3][14] |
| BCL-w | ≤ 1 nM[13] | Role in lymphoid malignancies is less defined but contributes to apoptosis resistance.[11] |
| MCL-1 | Very Low Affinity[3] | Key resistance factor to Navitoclax.[8] Overexpression allows cancer cells to evade Navitoclax-induced apoptosis. |
| A1 (BFL-1) | No significant binding[10] | Can contribute to resistance in certain hematological cancers.[3] |
| Table 1: Target Selectivity and Binding Affinity of Navitoclax. |
Clinical Efficacy in Hematological Malignancies
Navitoclax has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents, across a range of hematological cancers.
Monotherapy
Phase I and II studies demonstrated that Navitoclax has clinical activity in relapsed or refractory lymphoid malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).[15] However, single-agent activity was limited in some settings, and thrombocytopenia was a consistent on-target toxicity.[10][15]
| Study (Phase) | Malignancy | No. of Patients | Dosing Schedule | Objective Response Rate (ORR) | Key Adverse Events (Grade 3/4) |
| Phase 2a [10] | Follicular Lymphoma & other lymphoid malignancies | 26 | 150mg 7-day lead-in, then 250mg daily | 23.1% | Thrombocytopenia (38.5%), Neutropenia (30.8%) |
| Phase 1 [15] | Relapsed/Refractory Lymphoid Malignancies | 55 | Dose escalation (10-440 mg/day) | 18.2% (10/46 assessable) | Thrombocytopenia (53%), Neutropenia (33%) |
| Table 2: Summary of Navitoclax Monotherapy Clinical Trials in Hematological Malignancies. |
Combination Therapy
To enhance efficacy and overcome resistance, Navitoclax is often studied in combination with other agents, including standard chemotherapy and other targeted drugs like the BCL-2-selective inhibitor venetoclax (B612062). Combining venetoclax with low-dose Navitoclax allows for the targeting of both BCL-2 and BCL-xL while potentially mitigating the severe thrombocytopenia associated with full-dose Navitoclax.[12][16]
| Study (Phase) | Malignancy | No. of Patients | Combination Regimen | Complete Remission (CR) Rate | Key Findings |
| Phase 1 (NCT03181126) [12][16] | Relapsed/Refractory ALL & Lymphoblastic Lymphoma | 47 | Venetoclax + Low-Dose Navitoclax + Chemotherapy | 60% | The combination was well-tolerated with promising efficacy in a heavily pretreated population. |
| Preclinical [7] | B-cell Lymphoma Models | N/A | Navitoclax + Rituximab | N/A | Navitoclax enhanced the efficacy of rituximab. |
| Preclinical [3] | Myeloma Models | N/A | Navitoclax + Bortezomib | N/A | Synergistic activity observed, particularly in models overexpressing MCL-1. |
| Table 3: Summary of Navitoclax Combination Therapy Studies in Hematological Malignancies. |
Mechanisms of Resistance
Innate and acquired resistance to Navitoclax is a significant clinical challenge. The primary mechanism of resistance is the overexpression of the anti-apoptotic protein MCL-1, which is not inhibited by Navitoclax.[8][17] When BCL-2 and BCL-xL are inhibited, MCL-1 can still sequester pro-apoptotic proteins like BIM and BAK, preventing the initiation of apoptosis.[7][8] Therefore, the relative expression levels of BCL-2, BCL-xL, and MCL-1 are critical determinants of a tumor's sensitivity to Navitoclax. Strategies to overcome this resistance often involve combining Navitoclax with agents that downregulate or inhibit MCL-1.[17]
Caption: Overexpressed MCL-1 sequesters pro-apoptotic proteins, blocking apoptosis.
Key Experimental Protocols
Evaluating the efficacy and mechanism of Navitoclax requires a suite of standard molecular and cellular biology techniques.
Caption: Workflow for assessing Navitoclax's effects on cancer cell lines.
Cell Viability Assay
This protocol is used to determine the concentration of Navitoclax that inhibits cell growth by 50% (IC50).
-
Materials: 96-well plates, hematological cancer cell lines, culture medium, Navitoclax stock solution, XTT or MTT reagent, spectrophotometer.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of Navitoclax in culture medium and add to the wells. Include vehicle control (DMSO) wells.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add XTT or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[18]
-
Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Materials: 6-well plates, cell lines, Navitoclax, phosphate-buffered saline (PBS), Annexin V-FITC/APC binding buffer, Annexin V-FITC/APC, Propidium Iodide (PI) or DAPI, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with Navitoclax at desired concentrations (e.g., IC50) for a set time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC/APC and 5 µL of PI solution.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze immediately by flow cytometry.[18] Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished and quantified.
-
Western Blotting for BCL-2 Family Proteins
This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins following Navitoclax treatment.[19]
-
Materials: Cell lines, Navitoclax, RIPA lysis buffer with protease/phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-BCL-2, anti-BCL-xL, anti-MCL-1, anti-BIM, anti-BAX, anti-Actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.
-
Procedure:
-
Treat cells with Navitoclax as desired, then harvest and lyse with RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[19]
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 5-10 minutes each.[19]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like beta-actin to ensure equal protein loading.[20]
-
Conclusion and Future Directions
Navitoclax effectively targets the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w, providing a powerful tool to induce apoptosis in hematological malignancies that are dependent on these survival pathways. While its clinical utility as a monotherapy can be limited by on-target thrombocytopenia and resistance via MCL-1, its future lies in rational combination therapies.[8][12] Ongoing research focuses on combining Navitoclax with MCL-1 inhibitors, chemotherapy, or other targeted agents to create synergistic effects and overcome resistance.[3][17] Furthermore, the experience with Navitoclax has guided the development of next-generation BH3 mimetics with improved selectivity profiles, such as the BCL-2-specific inhibitor venetoclax and platelet-sparing BCL-xL inhibitors, expanding the therapeutic armamentarium against hematological cancers.[14][21]
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Bcl-2 family proteins: regulators of apoptosis and chemoresistance in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 family proteins: regulators of apoptosis and chemoresistance in hematologic malignancies. | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyclosporina.com [cyclosporina.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Navitoclax, a targeted high-affinity inhibitor of BCL-2, in lymphoid malignancies: a phase 1 dose-escalation study of safety, pharmacokinetics, pharmacodynamics, and antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. researchgate.net [researchgate.net]
- 21. Targeting anti-apoptotic BCL2 family proteins in haematological malignancies - from pathogenesis to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ABT-263 (Navitoclax) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration protocols, and mechanisms of action for the BCL-2 family inhibitor, ABT-263 (Navitoclax), in preclinical in vivo mouse models. The following sections detail quantitative data from various studies, standardized experimental procedures, and visual representations of the drug's signaling pathway and experimental workflow.
Data Presentation: ABT-263 Dosage and Administration in Mouse Models
The following table summarizes the dosages, administration routes, and experimental contexts for ABT-263 as reported in various preclinical studies. This information is intended to guide researchers in designing their own in vivo experiments.
| Mouse Model | Cancer/Condition | Dosage | Administration Route | Treatment Schedule | Vehicle Formulation | Reference |
| Aged C57BL/6 Mice | Senescence | 50 mg/kg | Oral Gavage | Once daily for 2 weeks | 10% Ethanol, 30% PEG 400, 60% Phosal 50PG | [1][2] |
| p16-3MR Transgenic Mice | Whole Brain Irradiation-Induced Senescence | 50 mg/kg | Oral Gavage | 5 consecutive days, 2 cycles with a 2-week interval | 60% Phosal PG, 30% PEG400, 10% Ethanol | [3] |
| Nude Mice with Enz-resistant PCa Xenografts | Prostate Cancer | 50 mg/kg | Intraperitoneal Injection | Every 2 days for 2 weeks | Not specified | [4] |
| Nude Mice with A549 or MDA-MB-231 Xenografts | Lung and Breast Cancer | 50 mg/kg | Oral Gavage | Every other day for 7 administrations | Not specified | [5] |
| Nude Mice with JHESO Xenografts | Esophageal Cancer | 50 mg/kg | Oral Gavage | Three times a week for 2 weeks | PBS | [6] |
| Apoe-/- Mice | Atherosclerosis | 50 mg/kg or 100 mg/kg | Intraperitoneal Injection | Not specified | PBS with 15% DMSO and 7% Tween-20 | [7] |
| G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Not specified | Not specified | 5 consecutive doses followed by 2 weeks of rest | Not specified | [8] |
| Naturally Aged Mice | Aging | 40 mg/kg or 41 µmole/kg | Intraperitoneal Injection | Every 3 days for 7 injections | Not specified | [9] |
| Diet-Induced Obese Mice | Obesity/Metabolic Dysfunction | Not specified | Not specified | 5 consecutive cycles over 16 weeks | Not specified | [10] |
| Pediatric Preclinical Xenograft (PPTP) Models | Various Solid Tumors and ALL | 100 mg/kg | Oral Gavage | Daily for 21 days | Not specified | [11] |
Experimental Protocols
Protocol 1: Preparation of ABT-263 Formulation for Oral Gavage
This protocol is adapted from methodologies reported for the preparation of ABT-263 for oral administration in mice.[1][3][12][13]
Materials:
-
ABT-263 (Navitoclax) powder
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Phosal 50PG
-
Sterile microcentrifuge tubes
-
Heating block or water bath set to 50-60°C
-
Sonicator
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle solution by combining 10% ethanol, 30% PEG400, and 60% Phosal 50PG by volume.
-
Mix thoroughly by vortexing. Note that Phosal 50PG and PEG400 are viscous and may require gentle heating (50-60°C) to facilitate mixing.
-
-
ABT-263 Dissolution:
-
Weigh the required amount of ABT-263 powder to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 5 mg/mL, assuming a 20g mouse).
-
Add the ABT-263 powder to the prepared vehicle.
-
Heat the mixture at 50-60°C with shaking until the powder is fully dissolved.[12][13]
-
Sonication can be used to expedite the dissolution process.[12][13]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
The prepared formulation should be stored according to the manufacturer's recommendations, typically protected from light. It is advisable to prepare the formulation fresh for each set of experiments.
-
Protocol 2: In Vivo Administration of ABT-263 by Oral Gavage
This protocol outlines the procedure for administering the prepared ABT-263 formulation to mice. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Prepared ABT-263 formulation
-
Vehicle control solution
-
Appropriately sized oral gavage needles (e.g., 20G for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise volume of the formulation to be administered.
-
The volume is calculated based on the desired dosage (e.g., 50 mg/kg) and the concentration of the prepared ABT-263 solution.
-
-
Administration:
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe containing the calculated volume of ABT-263 formulation or vehicle control.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the solution.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any adverse effects.
-
Continue with the predetermined treatment schedule (e.g., daily, every other day).
-
Visualizations
Signaling Pathway of ABT-263
ABT-263 is a BH3 mimetic that induces apoptosis by inhibiting the anti-apoptotic proteins of the BCL-2 family, specifically BCL-2, BCL-xL, and BCL-w.[14][15] This inhibition leads to the activation of pro-apoptotic proteins BAX and BAK, resulting in mitochondrial outer membrane permeabilization and subsequent caspase activation.
Caption: Mechanism of action of ABT-263 (Navitoclax).
Experimental Workflow for In Vivo ABT-263 Mouse Study
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of ABT-263 in a mouse model.
Caption: A typical experimental workflow for an in vivo ABT-263 study.
References
- 1. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 3. Elimination of senescent cells by treatment with Navitoclax/ABT263 reverses whole brain irradiation-induced blood-brain barrier disruption in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Study Using ABT263 to Increase Enzalutamide Sensitivity to Suppress Prostate Cancer Progression Via Targeting BCL2/ROS/USP26 Axis Through Altering ARv7 Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Treatment of advanced atherosclerotic mice with ABT-263 reduced indices of plaque stability and increased mortality [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transient metabolic improvement in obese mice treated with navitoclax or dasatinib/quercetin | Aging [aging-us.com]
- 11. Initial testing (stage 1) of the BH3 mimetic ABT-263 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (B1683852) (formerly ABT-263) is a potent and orally bioavailable small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] It specifically targets Bcl-2, Bcl-xL, and Bcl-w, which are often overexpressed in cancer cells, contributing to their survival and resistance to apoptosis.[2][3][4] By binding to these anti-apoptotic proteins, Navitoclax liberates pro-apoptotic proteins, such as Bim, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately resulting in programmed cell death.[3][5][6] These application notes provide detailed protocols for the use of Navitoclax in cell culture for inducing apoptosis and assessing its effects on cancer cells.
Mechanism of Action
Navitoclax functions as a BH3 mimetic, mimicking the action of the BH3-only proteins, which are natural antagonists of the anti-apoptotic Bcl-2 family members.[5] In many tumor cells, the overexpression of Bcl-2, Bcl-xL, and/or Bcl-w sequesters pro-apoptotic proteins, preventing them from initiating apoptosis. Navitoclax disrupts this interaction, leading to the release of pro-apoptotic factors, which in turn trigger the intrinsic apoptotic pathway.
Data Presentation: Efficacy of Navitoclax in Cancer Cell Lines
The sensitivity of cancer cell lines to Navitoclax varies, often correlating with the expression levels of Bcl-2 family members. High expression of Bcl-2 is often a predictor of sensitivity, while high Mcl-1 expression can confer resistance.[7]
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A549 | Non-Small Cell Lung Cancer | >13 | Relatively resistant as a single agent.[8] |
| NCI-H460 | Non-Small Cell Lung Cancer | >13 | Relatively resistant as a single agent.[8] |
| HSC-3 | Oral Cancer | Not specified | Reduced viability and stimulated cell death.[5] |
| HSC-4 | Oral Cancer | Not specified | Reduced viability and stimulated cell death.[5] |
| MDA-MB-231 | Breast Cancer | Not specified | Downregulated survivin and induced cell death.[5] |
| MCF-7 | Breast Cancer | Not specified | Resistant as a single agent.[5] |
| Various | Small Cell Lung Cancer (SCLC) | Potent activity | Often sensitive as a single agent.[5] |
| Various | Acute Lymphocytic Leukemia (ALL) | Potent activity | Often sensitive as a single agent.[5] |
Experimental Protocols
General Guidelines for Navitoclax Preparation and Storage
-
Reconstitution: Navitoclax is typically supplied as a powder. Reconstitute in DMSO to create a stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium just before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of Navitoclax on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
Navitoclax stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Navitoclax in culture medium. Remove the old medium and add 100 µL of the Navitoclax-containing medium to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the cells with Navitoclax for 48 to 72 hours.[9][10]
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Navitoclax that inhibits cell viability by 50%).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Navitoclax stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Navitoclax (and a vehicle control) for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: a. Collect the culture medium (containing floating cells). b. Wash the adherent cells with PBS and detach them using trypsin. c. Combine the detached cells with the cells from the culture medium. d. Centrifuge the cell suspension and discard the supernatant.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blotting for Bcl-2 Family Proteins
This protocol allows for the analysis of protein expression levels of Bcl-2 family members and markers of apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Bim, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control.
Concluding Remarks
Navitoclax is a valuable research tool for investigating the role of the Bcl-2 family of proteins in cancer cell survival and for evaluating a targeted therapeutic strategy. The protocols provided here offer a foundation for studying the effects of Navitoclax in cell culture. It is important to optimize these protocols for specific cell lines and experimental conditions. When interpreting results, consider the expression profile of Bcl-2 family members in the chosen cell model, as this can significantly influence the cellular response to Navitoclax.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Navitoclax used for? [synapse.patsnap.com]
- 3. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 4. Navitoclax - Wikipedia [en.wikipedia.org]
- 5. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the Bcl-2 family inhibitor, Navitoclax (B1683852) (ABT-263), with standard chemotherapy regimens. Detailed protocols for key experimental assays are included to facilitate the investigation of this therapeutic strategy.
Introduction
Navitoclax is a potent, orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax restores the intrinsic apoptotic pathway in cancer cells.[1] While demonstrating single-agent activity in some hematologic malignancies, its efficacy in solid tumors is often limited due to resistance mechanisms, such as the expression of Mcl-1.[2] Combining Navitoclax with conventional chemotherapeutic agents has emerged as a promising strategy to overcome this resistance and enhance anti-tumor efficacy.[1][3] Chemotherapy-induced cellular stress can upregulate pro-apoptotic proteins or downregulate Mcl-1, thereby sensitizing cancer cells to Navitoclax-mediated apoptosis.[2] This document summarizes key preclinical and clinical data and provides detailed methodologies for evaluating the synergistic potential of Navitoclax in combination with standard chemotherapies.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies investigating the combination of Navitoclax with various chemotherapy agents.
Table 1: Preclinical In Vitro Efficacy of Navitoclax in Combination with Chemotherapy
| Cell Line/Tumor Type | Chemotherapy Agent | Navitoclax Concentration (μM) | Chemotherapy IC50 (Single Agent) | Chemotherapy IC50 (in Combination) | Combination Index (CI) | Key Findings & Reference |
| Ovarian Cancer Cell Lines (8 lines) | Carboplatin (B1684641) | Not specified | Not specified | Not specified | < 1 in 4 of 8 cell lines | Synergy observed between Navitoclax and carboplatin.[4] |
| Ovarian Cancer Cell Lines (8 lines) | Paclitaxel (B517696) | Not specified | Not specified | Not specified | Less antagonism than carboplatin/paclitaxel alone | Navitoclax reduces the antagonism between carboplatin and paclitaxel.[5] |
| IGROV-1 (Ovarian Cancer) | Carboplatin/Paclitaxel | Not specified | Not specified | Not specified | > Additive activity | Triplet combination showed enhanced activity in spheroid models.[5] |
| Malignant Meningioma Cells (IOMM-Lee, HKBMM) | Gemcitabine | Not specified | Not specified | Not specified | Synergistic | Combination induced apoptotic cell death.[6] |
| Prostate Cancer Cells (PC3) | Debio-0932 (Hsp90 inhibitor) | < IC50 values | Not specified | Not specified | Synergistic | Combination potently induced the intrinsic apoptotic pathway.[7] |
Table 2: Clinical Trial Data for Navitoclax in Combination with Chemotherapy
| Clinical Trial Phase | Cancer Type | Chemotherapy Regimen | Navitoclax Dose | Maximum Tolerated Dose (MTD) | Key Efficacy Results | Key Toxicities & Reference |
| Phase I | Advanced Solid Tumors | Gemcitabine (1,000 mg/m²) | 150-425 mg (escalating) | Navitoclax 325 mg | 12/35 patients had stable disease.[8][9] | Elevated liver enzymes, thrombocytopenia, neutropenia.[8][9] |
| Phase I | Relapsed/Refractory Acute Lymphoblastic Leukemia/Lymphoma | Chemotherapy (PEG-asparaginase, vincristine, dexamethasone) | 25-50 mg | 50 mg (adults), 25 mg (<45 kg) with 400 mg venetoclax | 60% complete remission rate.[10] | Delayed hematopoietic recovery.[10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Navitoclax in combination with chemotherapy and a general workflow for preclinical evaluation.
Caption: Mechanism of Action: Navitoclax and Chemotherapy.
References
- 1. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Navitoclax augments the activity of carboplatin and paclitaxel combinations in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gemcitabine Cooperates with Everolimus to Inhibit the Growth of and Sensitize Malignant Meningioma Cells to Apoptosis Induced by Navitoclax, an Inhibitor of Anti-Apoptotic BCL-2 Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of navitoclax (Bcl-2 and Bcl-xL inhibitor) and Debio-0932 (Hsp90 inhibitor) suppresses the viability of prostate cancer cells via induction of apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Senescent Cell Clearance Assay Using ABT-263 (Navitoclax)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular senescence is a state of irreversible cell-cycle arrest triggered by various stressors, including DNA damage, oncogene activation, and replicative exhaustion.[1][2] While beneficial in tumor suppression and wound healing, the accumulation of senescent cells with age contributes to various age-related pathologies.[3] These cells exhibit a pro-inflammatory Senescence-Associated Secretory Phenotype (SASP).[2]
Senolytics are a class of drugs designed to selectively eliminate senescent cells.[4] ABT-263 (Navitoclax) is a potent, orally bioavailable small molecule that acts as a BH3 mimetic.[5] It inhibits the anti-apoptotic proteins of the BCL-2 family, specifically BCL-2, BCL-xL, and BCL-w.[5][6] Senescent cells upregulate these pro-survival pathways, making them highly susceptible to apoptosis induction by ABT-263.[3][7] This application note provides a detailed protocol for inducing cellular senescence, treatment with ABT-263, and quantifying the subsequent clearance of senescent cells in vitro.
Mechanism of Action of ABT-263 in Senescent Cells
Senescent cells develop a dependency on anti-apoptotic proteins, particularly BCL-xL and BCL-2, to survive.[3][7] These proteins sequester pro-apoptotic effector proteins like BAX and BAK, preventing them from initiating mitochondrial outer membrane permeabilization and subsequent caspase activation. ABT-263 mimics the BH3 domain of pro-apoptotic proteins, competitively binding to the hydrophobic groove of BCL-2 and BCL-xL.[5][7] This disrupts the interaction between BCL-xL/BCL-2 and BAX/BAK, liberating the pro-apoptotic effectors to trigger the intrinsic apoptosis pathway, leading to the selective death of senescent cells.[5][7][8]
Experimental Workflow
The overall process involves three main stages: inducing a senescent state in a chosen cell line, treating the mixed population of senescent and non-senescent cells with ABT-263, and finally, quantifying the reduction in senescent cells.
Detailed Experimental Protocols
Part 1: Induction of Cellular Senescence
This protocol describes DNA damage-induced senescence (DIS) using etoposide (B1684455) or gamma irradiation. Choose the method most appropriate for your cell type and experimental goals. Human diploid fibroblasts (e.g., IMR-90, WI-38) or cancer cell lines (e.g., A549, MDA-MB-231) are commonly used.[1][7]
A. Etoposide-Induced Senescence
-
Cell Plating: Seed cells at a density that allows them to reach 50-60% confluency on the day of treatment.
-
Treatment: Prepare a stock solution of Etoposide in DMSO. Dilute the stock in pre-warmed complete culture medium to a final concentration of 8.7-20 µM.[7]
-
Incubation: Aspirate the old medium from the cells and add the etoposide-containing medium. Incubate the cells for 48-72 hours.[7]
-
Recovery: After incubation, remove the etoposide medium, wash the cells twice with sterile PBS, and add fresh complete medium.
-
Phenotype Development: Culture the cells for an additional 7-10 days, changing the medium every 2-3 days. Monitor for morphological changes, such as cell flattening and enlargement.[1]
B. Irradiation-Induced Senescence (IR)
-
Cell Plating: Plate cells to be 50-60% confluent at the time of irradiation.[9]
-
Irradiation: Expose the cells to a single dose of 10 Gy of gamma irradiation.[9]
-
Phenotype Development: Return the cells to the incubator and culture for 7-10 days, changing the medium every 2-3 days to allow the senescent phenotype to fully develop.[9][10]
Part 2: Senolytic Treatment with ABT-263
-
Preparation: Prepare a stock solution of ABT-263 (Navitoclax) in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment Groups: For your experiment, you should have at least four groups:
-
Non-Senescent (Control) + Vehicle (DMSO)
-
Non-Senescent (Control) + ABT-263
-
Senescent + Vehicle (DMSO)
-
Senescent + ABT-263
-
-
Dosing: On the day of the experiment, dilute the ABT-263 stock solution in fresh, pre-warmed complete medium to the desired final concentration (typically 1-5 µM).[6][7][11] Prepare a vehicle control medium with the same final concentration of DMSO.
-
Incubation: Aspirate the medium from the senescent and control cell cultures. Add the appropriate ABT-263 or vehicle-containing medium.
-
Duration: Incubate the cells for 24 to 48 hours.[7][11] The optimal duration may vary by cell type.
Part 3: Quantification of Senescent Cell Clearance
A. Senescence-Associated β-Galactosidase (SA-β-gal) Staining This is the most common method to identify senescent cells.[9][12]
-
Fixation: Wash the cells gently with PBS. Fix the cells with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.[9] Note: Senescent cells adhere less tightly, so handle with care during washes.[9]
-
Washing: Wash the cells twice with PBS.
-
Staining: Prepare the SA-β-gal staining solution (containing X-gal at pH 6.0). Add the solution to each well, ensuring the cells are covered.
-
Incubation: Incubate the plates at 37°C without CO₂ for 12-24 hours, or until a blue color develops in senescent cells.[9] Protect from light.
-
Quantification: Acquire at least five non-overlapping images per well using a bright-field microscope. Manually or automatically count the number of blue (senescent) cells and the total number of cells per image. Calculate the percentage of SA-β-gal positive cells.
B. Apoptosis Assay (Annexin V/PI Staining) This assay confirms that ABT-263 induces apoptosis in senescent cells.[7][13]
-
Cell Collection: Collect the culture medium (which contains detached apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method like Accutase or Trypsin-EDTA. Combine with the collected medium.
-
Staining: Centrifuge the cell suspension, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry immediately. Quantify the percentage of cells in each quadrant (Viable: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+).
Data Presentation & Expected Results
The following tables summarize representative quantitative data from studies using ABT-263 to clear senescent cells.
Table 1: Efficacy of Senescence Induction Methods
| Cell Line | Induction Method | % SA-β-gal Positive Cells (Mean ± SEM) | Reference |
|---|---|---|---|
| Human BJ Fibroblasts | Etoposide | 93.0 ± 2.3% | [12] |
| Human BJ Fibroblasts | Ionizing Radiation | 88.8 ± 3.2% | [14] |
| Mouse Embryonic Fibroblasts | Etoposide | 92.7 ± 3.7% |[12] |
Table 2: Selective Clearance of Senescent Cells by ABT-263
| Cell Line | Senescence Inducer | ABT-263 Conc. | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| Aged Mouse BMSCs | Natural Aging | 5 µM | % Reduction in SA-β-gal+ Cells | 49% to 73% | [6] |
| MDA-MB-231 | Doxorubicin | 2 µM | % Apoptotic Cells (Annexin V+) | Significant Increase vs. Control | [7][15] |
| A549 | Etoposide | 2 µM | % Apoptotic Cells (Annexin V+) | Significant Increase vs. Control | [7][15] |
| WI-38 Fibroblasts | Ionizing Radiation | 1.25 µM | % Viable Cells | Selective killing of senescent cells |[3][16] |
Table 3: Effect of ABT-263 on Apoptosis Markers
| Cell Line | Senescence Inducer | Treatment | Cleaved Caspase-3 | Cleaved PARP | Reference |
|---|---|---|---|---|---|
| MDA-MB-231 | Doxorubicin | 2 µM ABT-263 | Increased | Increased | [7] |
| A549 | Etoposide | 2 µM ABT-263 | Increased | Increased | [7] |
| WI-38 Fibroblasts | Ionizing Radiation | 1.25 µM ABT-263 | Increased | Not Reported |[3] |
References
- 1. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques to Induce and Quantify Cellular Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 7. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 10. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative identification of senescent cells in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][2] Navitoclax (B1683852) (ABT-263) is a small molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2 and Bcl-xL.[3][4] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax displaces these proteins from Bcl-2, leading to the activation of the intrinsic apoptotic pathway.[3][5] This application note provides a detailed protocol for assessing the functional inhibition of Bcl-2 by Navitoclax in cancer cells using Western blotting to analyze downstream markers of apoptosis.
Signaling Pathway of Navitoclax-Induced Apoptosis
Navitoclax functions by disrupting the interaction between anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., BIM, BAX, BAK). This leads to the activation of BAX and BAK, which oligomerize in the mitochondrial outer membrane, causing its permeabilization and the release of cytochrome c. Cytochrome c then activates caspases, executing the apoptotic program.
Caption: Mechanism of Navitoclax-induced apoptosis.
Experimental Protocols
This protocol outlines the treatment of cancer cells with Navitoclax and subsequent analysis of protein expression by Western blot.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line with known Bcl-2 expression (e.g., SUIT-2, MIA PaCa-2 for pancreatic cancer).[6]
-
Navitoclax (ABT-263): Prepare stock solutions in DMSO.
-
Cell Culture Media: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitor cocktails.[7][8][9]
-
RIPA Buffer Recipe: 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0.[9] Add fresh protease and phosphatase inhibitors before use.
-
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2x or 4x) [10]
-
SDS-PAGE Gels
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[1][11]
-
Primary Antibodies:
-
Rabbit anti-Bcl-2 (Dilution: 1:1000-1:2000)[12]
-
Rabbit anti-cleaved PARP
-
Rabbit anti-cleaved Caspase-3
-
Mouse anti-β-actin or Rabbit anti-GAPDH (Loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Method
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of Navitoclax (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Lysate Preparation:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.[10]
-
Aspirate PBS and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).[10]
-
Scrape adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15-20 minutes at 4°C.[9]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates (e.g., to a final concentration of 1x).
-
Boil the samples at 95-100°C for 5-10 minutes.[13]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[14] Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][13]
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the protein of interest to the loading control (β-actin or GAPDH).
-
Data Presentation
The following table represents hypothetical quantitative data from a Western blot experiment analyzing the effect of Navitoclax on Bcl-2 and cleaved PARP levels in a cancer cell line after 48 hours of treatment.
| Treatment Group | Bcl-2 (Relative Densitometry Units) | Cleaved PARP (Relative Densitometry Units) |
| Vehicle Control (DMSO) | 1.00 ± 0.08 | 0.12 ± 0.03 |
| Navitoclax (0.1 µM) | 0.98 ± 0.09 | 0.45 ± 0.06 |
| Navitoclax (1 µM) | 0.95 ± 0.11 | 1.23 ± 0.15 |
| Navitoclax (5 µM) | 0.92 ± 0.10 | 2.87 ± 0.21 |
Data are presented as mean ± standard deviation, normalized to the vehicle control. Bcl-2 levels are not expected to decrease significantly, as Navitoclax is an inhibitor, not a degrader. The increase in cleaved PARP indicates the induction of apoptosis.
References
- 1. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. edspace.american.edu [edspace.american.edu]
- 3. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bcl-2/Bcl-xL inhibitor navitoclax increases the antitumor effect of Chk1 inhibitor prexasertib by inducing apoptosis in pancreatic cancer cells via inhibition of Bcl-xL but not Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. origene.com [origene.com]
- 10. Sample preparation for western blot | Abcam [abcam.com]
- 11. biocompare.com [biocompare.com]
- 12. novusbio.com [novusbio.com]
- 13. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Apoptosis Induction after ABT-263 (Navitoclax) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-263, also known as Navitoclax, is a potent and orally bioavailable small molecule that mimics the BH3 domain of pro-apoptotic proteins.[1][2] It functions as an inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1][3] In many cancer cells, these anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins and preventing programmed cell death.[4] ABT-263 competitively binds to the BH3-binding groove of these anti-apoptotic proteins, displacing pro-apoptotic proteins like Bim.[5][6] This leads to the activation of effector proteins Bax and Bak, which oligomerize on the mitochondrial outer membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[7][8] This event triggers the activation of a caspase cascade, ultimately leading to the execution of apoptosis.[7][9]
The confirmation of apoptosis is a critical step in evaluating the efficacy of Bcl-2 family inhibitors like ABT-263. This document provides detailed protocols for three common and reliable methods to measure apoptosis: Annexin V/Propidium Iodide (PI) staining, Caspase-Glo 3/7 activity assay, and Western blotting for key apoptotic markers.
Signaling Pathway: Intrinsic Apoptosis and ABT-263 Action
The following diagram illustrates the intrinsic pathway of apoptosis and the mechanism of action for ABT-263.
Caption: Intrinsic apoptosis pathway and the inhibitory action of ABT-263.
Experimental Design Considerations
Before initiating apoptosis measurements, several factors should be optimized to ensure reliable and reproducible results.
-
Cell Line Selection: The sensitivity of cancer cell lines to ABT-263 is highly diverse.[1] Small-cell lung cancer (SCLC) and some leukemia/lymphoma cell lines have shown high sensitivity, while many solid tumor cell lines can be resistant.[10][11] It is crucial to select cell lines known to depend on Bcl-2 or Bcl-xL for survival or to screen a panel of cell lines.
-
Dose-Response Analysis: The effective concentration of ABT-263 varies significantly between cell lines, with IC50 values (the concentration that inhibits 50% of cell growth) ranging from the low nanomolar to the high micromolar range.[1][10] Therefore, a dose-response experiment (e.g., using concentrations from 0.01 µM to 20 µM) is essential to determine the optimal concentration for inducing apoptosis in your specific cell model.[10][12]
-
Time-Course Analysis: Apoptosis is a dynamic process, and the optimal time point for its detection can vary. A time-course experiment, typically ranging from 6 to 72 hours post-treatment, is recommended to identify the peak apoptotic response.[5][13]
Quantitative Data: ABT-263 Efficacy in Cancer Cell Lines
The following table summarizes the reported IC50 values for ABT-263 across various human cancer cell lines, illustrating the compound's variable efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1048 | Small-Cell Lung Cancer | 0.06 | [10] |
| H146 | Small-Cell Lung Cancer | 0.0331 | [1] |
| SW480 | Colon Cancer | 0.43 | [10] |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.43 | [10] |
| Calu-1 | Non-Small-Cell Lung Cancer | 0.83 | [1] |
| 22RV1 | Prostate Cancer | > 10 | [10] |
| OVCAR-3 | Ovarian Carcinoma | 1.98 | [10] |
| HCT116 | Colon Cancer | 10.25 | [10] |
| A549 | Non-Small-Cell Lung Cancer | > 20 | [1] |
Experimental Workflow
The diagram below outlines the general experimental workflow for assessing apoptosis following ABT-263 treatment using the protocols detailed in this document.
Caption: General experimental workflow for measuring ABT-263 induced apoptosis.
Detailed Experimental Protocols
Protocol 1: Annexin V/PI Staining by Flow Cytometry
This method quantifies the percentage of cells in different stages of apoptosis based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[14] Early apoptotic cells expose PS on their outer membrane and are stained by Annexin V-FITC, while late apoptotic and necrotic cells have compromised membranes and are stained by both Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight (for adherent cells). Treat cells with the desired concentrations of ABT-263 and a vehicle control (DMSO) for the predetermined time.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently collect the culture medium, which contains floating apoptotic cells. Wash the adherent layer with PBS and detach the cells using a gentle, non-enzymatic cell dissociation solution to preserve membrane integrity.[14] Combine with the collected medium, and centrifuge at 400 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[1][14] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (due to mechanical damage).
Protocol 2: Caspase-3/7 Activity Assay (Luminescence-Based)
This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7. The reagent contains a luminogenic caspase-3/7 substrate; when added to apoptotic cells, the substrate is cleaved by active caspases, generating a luminescent signal that is proportional to caspase activity.[7]
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled, clear-bottom 96-well plates suitable for luminescence
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^4 cells per well in a white-walled 96-well plate. For adherent cells, allow them to attach overnight. Treat cells with a serial dilution of ABT-263 and a vehicle control. Include wells with medium only for background measurement.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[7]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[7]
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation:
-
Subtract the average luminescence value from the "medium only" blank wells from all other readings.
-
Calculate the fold increase in caspase activity by dividing the average luminescence of treated samples by the average luminescence of the vehicle control samples. A dose-dependent increase in luminescence indicates apoptosis induction.
Protocol 3: Western Blotting for Cleaved PARP and Cleaved Caspase-3
Western blotting allows for the specific detection of key proteins that are cleaved during apoptosis. The cleavage of Caspase-3 from its pro-form (~32 kDa) to its active p17 subunit, and the cleavage of PARP (~116 kDa) into an ~89 kDa fragment by active Caspase-3, are hallmark indicators of apoptosis.[15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-total PARP, anti-β-actin or -tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with ABT-263, harvest cells and wash with ice-cold PBS. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice.[16] Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
Data Interpretation:
-
The appearance or increased intensity of bands corresponding to cleaved Caspase-3 (~17 kDa) and cleaved PARP (~89 kDa) in ABT-263-treated samples compared to controls confirms the activation of the apoptotic cascade.[15]
-
Normalizing the cleaved protein signal to a loading control (like β-actin) allows for semi-quantitative comparison between different treatment conditions.[17]
References
- 1. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ABT-263 Reduces Hypertrophic Scars by Targeting Apoptosis of Myofibroblasts [frontiersin.org]
- 6. Targeted apoptosis of myofibroblasts with the BH3 mimetic ABT-263 reverses established fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 10. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Bcl-2-mediated control of TRAIL-induced apoptotic response in the non-small lung cancer cell line NCI-H460 is effective at late caspase processing steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (formerly ABT-263) is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax competitively binds to the BH3-binding groove of these anti-apoptotic proteins, liberating pro-apoptotic effector proteins like BAX and BAK.[4][5] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately inducing apoptosis in cancer cells.[5] Dysregulation of apoptosis is a hallmark of cancer, and the overexpression of Bcl-2 family proteins is a common mechanism by which cancer cells evade cell death, making them attractive therapeutic targets.[1]
These application notes provide a comprehensive overview of the use of Navitoclax in preclinical xenograft models to induce tumor regression. The information is intended for researchers, scientists, and drug development professionals working in oncology.
Mechanism of Action: Navitoclax-Induced Apoptosis
Navitoclax functions by inhibiting the inhibitors of mitochondrial apoptosis.[4] In healthy cells, a delicate balance between pro-survival (Bcl-2, Bcl-xL, Bcl-w, Mcl-1) and pro-apoptotic (BAX, BAK, BIM, PUMA, etc.) proteins determines cell fate. In many cancers, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins. Navitoclax restores the apoptotic signaling by:
-
Blocking unoccupied Bcl-2/Bcl-xL proteins: This lowers the threshold for apoptosis induction.[4]
-
Displacing sequestered pro-apoptotic BH3-only proteins (like BIM): These liberated proteins can then activate BAX and BAK.[4]
-
Releasing activated forms of BAX/BAK: This promotes their homo-oligomerization and the formation of pores in the mitochondrial outer membrane.[4]
This cascade of events leads to the release of apoptogenic factors from the mitochondria, triggering the intrinsic apoptosis pathway.[4][5]
Navitoclax signaling pathway leading to apoptosis.
Data Presentation: Navitoclax in Xenograft Models
The efficacy of Navitoclax has been evaluated in various solid tumor and hematologic malignancy xenograft models, both as a monotherapy and in combination with other chemotherapeutic agents.
Table 1: Single-Agent Activity of Navitoclax in Xenograft Models
| Tumor Type | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Small Cell Lung Cancer (SCLC) | H146 | 100 mg/kg, daily, oral | Complete tumor regression | [6] |
| Small Cell Lung Cancer (SCLC) | Various | Continuous Dosing | Range of activity, including complete tumor regression | [6] |
| Oral Cancer | HSC-3, HSC-4 | 100 mg/kg/day, for 21 days | Significant anti-tumor effect | [7] |
| Ovarian Cancer | SKOV3 | 100 mg/kg, daily, oral (2, 14, or 21 days) | Not efficacious as monotherapy | [8] |
Table 2: Combination Therapy of Navitoclax in Xenograft Models
| Tumor Type | Xenograft Model | Combination Agent | Navitoclax Dosing Schedule | Outcome | Reference |
| Ovarian Cancer | SKOV3 | Docetaxel (30 mg/kg, single IV) | 100 mg/kg, daily, oral (for 2 days) | Greater than additive tumor growth inhibition (TGI) from 57% to 86% and tumor growth delay (TGD) from 12% to 54% | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | SW1573 | Docetaxel (7.5 mg/kg, weekly x 3, IV) | 100 mg/kg, daily, oral (for 21 days) | Enhanced antitumor activity compared to single agents | [9] |
| Non-Small Cell Lung Cancer (NSCLC) | SW1573 | Docetaxel (7.5 mg/kg, weekly x 3, IV) | 100 mg/kg, oral (days 1-3 of a weekly cycle x 3) | Enhanced antitumor activity compared to single agents | [9] |
| Prostate & Breast Cancer | Not Specified | Raltitrexed or Capecitabine | Not Specified | Marked and prolonged tumor regression | [8] |
| B-cell Lymphoma & Multiple Myeloma | Not Specified | Rituximab, Doxorubicin, Cyclophosphamide, Vincristine, Bortezomib, Prednisone | Not Specified | Significantly potentiated the efficacy of chemotherapeutic regimens | [7] |
Experimental Protocols
The following are generalized protocols for conducting xenograft studies with Navitoclax. Specific details may need to be optimized based on the tumor model and research question.
1. Xenograft Model Establishment
-
Cell Lines/Patient-Derived Tissues: Utilize cancer cell lines (e.g., SCLC, NSCLC, ovarian) or patient-derived tumor fragments.[2][10]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are commonly used.[2][10]
-
Implantation: Subcutaneously implant tumor cells or fragments into the flanks of the mice.[2]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., ~200-250 mm³) before initiating treatment.[2] Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[2]
-
Randomization: Randomize mice into treatment and control groups.[2]
General workflow for a xenograft study.
2. Navitoclax Formulation and Administration
-
Formulation: Navitoclax is typically formulated for oral administration. The vehicle can vary, but a common formulation is a mixture of Phosal 50 PG, PEG 400, and ethanol.
-
Dosing: Doses in preclinical models often range from 100 mg/kg.[7][8][9] The dosing schedule can be continuous (daily) or intermittent.[11][12]
-
Administration: Administer Navitoclax via oral gavage.
3. In Vivo Efficacy Assessment
-
Tumor Measurements: Measure tumor dimensions with calipers 2-3 times per week.[2]
-
Body Weight: Monitor animal body weight as an indicator of toxicity.[9]
-
Endpoints: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. Efficacy is assessed by comparing tumor growth inhibition (TGI) and tumor growth delay (TGD) between treated and control groups.
4. Pharmacodynamic and Mechanism of Action Studies
-
Apoptosis Induction: To confirm the mechanism of action, tumors can be harvested at various time points after treatment for analysis.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of apoptosis such as cleaved caspase-3.
-
TUNEL Assay: Detect DNA fragmentation in apoptotic cells.
-
-
Western Blot Analysis: Analyze protein expression levels of Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, BIM) in tumor lysates to understand the molecular response to Navitoclax.
-
Mitochondrial Cytochrome c Release Assay: Isolate mitochondrial and cytosolic fractions from tumor cells to assess the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[2]
Considerations and Limitations
-
Thrombocytopenia: A significant on-target toxicity of Navitoclax is dose-dependent thrombocytopenia due to the inhibition of Bcl-xL, which is essential for platelet survival.[4][13] This can be managed in preclinical studies by using intermittent dosing schedules or lead-in dosing.[11][12]
-
Mcl-1 Expression: Resistance to Navitoclax can be mediated by the overexpression of Mcl-1, another anti-apoptotic protein that is not inhibited by Navitoclax.[4][7][14] Therefore, combining Navitoclax with agents that downregulate Mcl-1 can lead to synergistic anti-tumor activity.[2][14]
-
Patient-Derived Xenografts (PDXs): PDX models are increasingly used as they may better recapitulate the heterogeneity and biology of human tumors compared to cell line-derived xenografts.[10][15][16]
Navitoclax has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, particularly in SCLC and hematologic malignancies, both as a single agent and in combination with other therapies. The provided protocols and data serve as a guide for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of Navitoclax. Understanding its mechanism of action and potential resistance pathways is crucial for its successful clinical translation.
References
- 1. What is Navitoclax used for? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activity of the Bcl-2 family inhibitor ABT-263 in a panel of small cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. colossusproject.eu [colossusproject.eu]
- 16. championsoncology.com [championsoncology.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (formerly ABT-263) is a potent and orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Specifically, Navitoclax targets Bcl-2, Bcl-xL, and Bcl-w, which are key regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[1] In many cancer cells, these anti-apoptotic proteins are overexpressed, contributing to their survival and resistance to conventional therapies.[1] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax binds to and neutralizes the pro-survival Bcl-2 family members, thereby promoting the induction of apoptosis in cancer cells.[1][3]
This application note provides a detailed protocol for the analysis of Navitoclax-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (B164497) (PS), which becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis.[4][5] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[4][5] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[4][6]
Mechanism of Action of Navitoclax
Navitoclax functions as a BH3 mimetic, a class of drugs designed to mimic the function of the BH3 domain of pro-apoptotic proteins. In healthy cells, a delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Bcl-w) proteins of the Bcl-2 family determines cell fate. In cancer cells, this balance is often shifted towards survival due to the overexpression of anti-apoptotic proteins. These pro-survival proteins sequester pro-apoptotic proteins, preventing them from initiating the apoptotic cascade.
Navitoclax binds with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, displacing the pro-apoptotic proteins.[1] The released pro-apoptotic proteins, such as Bax and Bak, can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3][7] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[6] Activated caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, which cleave a broad range of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[6]
Caption: Navitoclax inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of Navitoclax in various cancer cell lines. This data can be used as a reference for selecting appropriate concentrations for inducing apoptosis in experimental settings.
| Cell Line | Cancer Type | IC50 (µM) |
| H146 | Small Cell Lung Cancer | 0.019 |
| H1963 | Small Cell Lung Cancer | 0.035 |
| H889 | Small Cell Lung Cancer | 0.108 |
| K562 | Chronic Myelogenous Leukemia | 0.17 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.2 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.28 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.45 |
| A549 | Non-Small Cell Lung Cancer | 1.1 |
| HeLa | Cervical Cancer | >10 |
| U2OS | Osteosarcoma | >10 |
Note: IC50 values can vary depending on the assay conditions and cell line passage number. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Experimental Protocols
Materials and Reagents
-
Navitoclax (ABT-263)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)
-
DMSO (for dissolving Navitoclax)
-
6-well or 12-well cell culture plates
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol for Induction of Apoptosis with Navitoclax
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.
-
Drug Preparation: Prepare a stock solution of Navitoclax in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the known IC50 values for the cell line.
-
Cell Treatment: Once the cells have adhered (for adherent cell lines) or are in suspension, replace the medium with the medium containing the various concentrations of Navitoclax. Include a vehicle control (medium with the same concentration of DMSO used for the highest Navitoclax concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for the specific cell line and experimental goals.
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well to a separate microcentrifuge tube.
-
Adherent cells: Carefully aspirate the culture medium (which may contain apoptotic cells) and save it in a microcentrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the saved culture medium.
-
-
Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes at room temperature.[8] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.[8] Repeat the wash step.[8]
-
Resuspension in Binding Buffer: Centrifuge the cells again, discard the supernatant, and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[10]
-
-
Final Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[9] The samples should be analyzed by flow cytometry as soon as possible, preferably within 1 hour.[9]
Flow Cytometry Analysis
-
Controls: It is essential to include the following controls for proper setup and analysis:
-
Unstained cells (for setting the baseline fluorescence).
-
Cells stained with only Annexin V-FITC (for compensation).
-
Cells stained with only PI (for compensation).
-
-
Data Acquisition: Acquire data on a flow cytometer. For Annexin V-FITC and PI, use the appropriate laser (e.g., 488 nm) and emission filters (e.g., ~530 nm for FITC and >670 nm for PI).
-
Data Analysis:
-
Create a dot plot of PI fluorescence versus Annexin V fluorescence.
-
Use the single-stained controls to set the quadrants correctly.
-
The four quadrants will represent:
-
Experimental Workflow
Caption: Workflow for analyzing Navitoclax-induced apoptosis by flow cytometry.
Expected Results
Treatment of sensitive cancer cell lines with Navitoclax is expected to result in a dose- and time-dependent increase in the percentage of apoptotic cells. In a typical experiment, the vehicle-treated control cells should predominantly be in the live cell quadrant (Annexin V-/PI-). With increasing concentrations of Navitoclax, a shift in the cell population towards the early apoptotic (Annexin V+/PI-) and subsequently the late apoptotic/necrotic (Annexin V+/PI+) quadrants should be observed. For example, treatment of a sensitive cell line with an effective concentration of Navitoclax for 48 hours might result in 30-60% of the cells being in the early and late apoptotic stages combined.
Troubleshooting
-
High background staining in the control group: This could be due to harsh cell handling during harvesting, over-trypsinization, or the cells being unhealthy at the start of the experiment. Ensure gentle cell handling and use cells from a healthy, logarithmically growing culture.
-
Low percentage of apoptotic cells after treatment: The drug concentration may be too low, the incubation time too short, or the cell line may be resistant to Navitoclax. It is advisable to perform a dose-response and time-course experiment to optimize the conditions. Additionally, confirm the activity of the Navitoclax compound.
-
Annexin V binding is unstable: Analyze samples as soon as possible after staining, as the binding of Annexin V is reversible and not stable over long periods.[11]
-
Correct buffer is crucial: Annexin V binding to phosphatidylserine is calcium-dependent.[11] Ensure that a calcium-containing binding buffer is used for the staining procedure.[11]
By following these detailed application notes and protocols, researchers can reliably and quantitatively assess the pro-apoptotic activity of Navitoclax in various cell lines, contributing to a better understanding of its therapeutic potential in cancer research and drug development.
References
- 1. What is Navitoclax used for? [synapse.patsnap.com]
- 2. Navitoclax - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapy-induced senescence (TIS) is a cellular state of irreversible growth arrest triggered by cancer treatments such as chemotherapy and radiation.[1][2] While initially acting as a tumor-suppressive mechanism, the accumulation of senescent cells can contribute to adverse outcomes, including therapy resistance and disease relapse, largely through the Senescence-Associated Secretory Phenotype (SASP).[2] Senolytics, drugs that selectively eliminate senescent cells, are therefore of significant interest. Navitoclax (ABT-263), a potent inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, has emerged as a key senolytic agent, offering a valuable tool to study and potentially overcome the detrimental effects of TIS.[1][2][3]
These application notes provide detailed protocols for inducing and characterizing TIS in cancer cell lines and for utilizing Navitoclax to selectively eliminate these senescent cells.
Mechanism of Action: Navitoclax as a Senolytic
Navitoclax functions by mimicking BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 family members.[3] In senescent cells, there is often an upregulation of anti-apoptotic proteins, particularly Bcl-xL, which contributes to their resistance to apoptosis.[4][5] Navitoclax binds to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins like BAX and BAK.[1][3] This allows BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, culminating in apoptosis.[3]
Caption: Navitoclax targets Bcl-xL to induce apoptosis in senescent cells.
Data Presentation: Induction of Senescence and Senolysis
The following tables summarize typical concentrations and treatment durations for inducing senescence in cancer cell lines and for subsequent senolytic treatment with Navitoclax.
Table 1: Induction of Therapy-Induced Senescence (TIS)
| Cell Line | Inducing Agent | Concentration | Treatment Duration | Reference |
| A549 (NSCLC) | Etoposide | 8.7 µM | 72 hours | [1] |
| A549 (NSCLC) | Ionizing Radiation | 10 Gy | Single dose | [1] |
| MDA-MB-231 (Breast) | Doxorubicin | 750 nM | 2 hours | [1] |
| MDA-MB-231 (Breast) | Ionizing Radiation | 8 Gy | Single dose | [1] |
| MCF-7 (Breast) | BrdU | 5 µM | 7 days | [6] |
| MCF-7 (Breast) | Gemcitabine (GEM) | 100 nM | 24 hours | [6] |
| MCF-7 (Breast) | Palbociclib (PALBO) | 500 nM | 14 days | [6] |
| Glioma Stem Cells (GSCs) | CEP-1347 | 250 nM | 3 days | [4][5] |
Table 2: Senolytic Activity of Navitoclax on Senescent Cells
| Cell Line | Senescence Inducer | Navitoclax Concentration | Treatment Duration | Outcome | Reference |
| A549 | Etoposide | Not specified in abstract | Not specified | Induces apoptotic cell death | [1] |
| MDA-MB-231 | Doxorubicin | Not specified in abstract | Not specified | Induces apoptotic cell death | [1] |
| Glioma Stem Cells (GSCs) | CEP-1347 | 500 nM | 3 days | Potently induces cell death | [4][5] |
| Pediatric Low-Grade Gliomas | Vinblastine/MAPKi | Not specified in abstract | Not specified | Senescent cells sensitive to Navitoclax | [7] |
Experimental Protocols
References
- 1. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Bcl-xL with Navitoclax Effectively Eliminates Senescent Tumor Cells That Appear Following CEP-1347-Induced Differentiation of Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Investigation of Therapy-Induced Senescence and Senescence Escape in Breast Cancer Cells Using Novel Flow Cytometry-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to ABT-263 (Navitoclax)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-263, also known as Navitoclax, is a potent and orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] By neutralizing these proteins, ABT-263 triggers the intrinsic apoptotic pathway, leading to the death of cancer cells that are dependent on Bcl-2 and Bcl-xL for survival.[1] This mechanism of action makes ABT-263 a promising therapeutic agent for various malignancies, particularly those characterized by overexpression of these anti-apoptotic proteins, such as small cell lung cancer (SCLC) and certain hematological cancers.[1][2]
Non-invasive in vivo imaging techniques are crucial for evaluating the preclinical efficacy of anticancer drugs like ABT-263.[3] These methods allow for the longitudinal monitoring of tumor growth and therapeutic response in the same animal, providing robust quantitative data while reducing the number of animals required for a study.[3] This document provides detailed application notes and protocols for utilizing bioluminescence imaging (BLI) and Single Photon Emission Computed Tomography (SPECT) to assess tumor response to ABT-263 in vivo.
Signaling Pathway of ABT-263-Induced Apoptosis
ABT-263 functions by mimicking the action of pro-apoptotic BH3-only proteins (e.g., BIM, BID).[4] It binds with high affinity to the BH3-binding groove of Bcl-2 and Bcl-xL, thereby displacing pro-apoptotic effector proteins like BAX and BAK.[5] Once liberated, BAX and BAK can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[6] This event triggers the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, culminating in the execution of apoptosis.[4]
Data Presentation: Efficacy of ABT-263 in Preclinical Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating the antitumor activity of ABT-263 in various cancer xenograft models.
Table 1: Single-Agent Activity of ABT-263 in Small Cell Lung Cancer (SCLC) Xenograft Models [1][7]
| Xenograft Model | ABT-263 Dose (mg/kg/day, p.o.) | Treatment Schedule | Tumor Growth Inhibition (TGI) (%) | Objective Response Rate (ORR) (%) | Notes |
| H889 | 100 | Daily for 21 days | >100 (Complete Regression) | 100 | Rapid and complete regression of all tumors. |
| H1963 | 100 | Daily for 21 days | >100 (Complete Regression) | 100 | Complete regression of all tumors. |
| H146 | 100 | Daily for 17 days | 92 | 100 | Regression of large, established tumors (~1,000 mm³). |
| H345 | 100 | Daily for 21 days | 80 | 20 | Significant antitumor efficacy. |
| H1048 | 100 | Daily for 21 days | ~60 | - | Efficacy comparable to maximum tolerated dose of etoposide. |
Table 2: Dose-Response of ABT-263 in the H146 SCLC Xenograft Model [7]
| ABT-263 Dose (mg/kg/day, p.o.) | Treatment Schedule | Tumor Growth Inhibition (TGI) (%) |
| 100 | Daily | >100 (Regression) |
| 50 | Daily | ~80 |
| 25 | Daily | ~50 |
Table 3: Efficacy of ABT-263 in Combination Therapy in Lymphoma Xenograft Models [2]
| Xenograft Model | Treatment | Objective Response Rate (ORR) (%) | Notes | |---|---|---| | DoHH-2 | ABT-263 (100 mg/kg/day) + Rapamycin (B549165) | 100 | Significant tumor regression. | | SuDHL-4 | ABT-263 (100 mg/kg/day) + Rapamycin | 100 | Significant tumor regression. |
Experimental Protocols
The following are detailed protocols for in vivo imaging of tumor response to ABT-263.
Protocol 1: Bioluminescence Imaging (BLI) of Tumor Response
This protocol describes the use of BLI to monitor the growth of luciferase-expressing tumors and their response to ABT-263 treatment.
1. Materials and Reagents:
-
Luciferase-expressing cancer cells (e.g., SCLC cell lines)
-
Immunodeficient mice (e.g., nude or SCID)
-
D-luciferin potassium salt
-
Sterile PBS
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
ABT-263 (Navitoclax)
-
Vehicle for ABT-263 (e.g., as specified by the supplier)
-
In vivo imaging system with a cooled CCD camera
2. Experimental Workflow:
3. Procedure:
-
Tumor Model Establishment:
-
Culture luciferase-expressing cancer cells under sterile conditions.
-
Harvest and resuspend the cells in sterile PBS or a suitable medium at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor tumor growth using calipers or initial BLI until tumors reach a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups with comparable average tumor volumes.
-
For the treatment group, administer ABT-263 orally at the desired dose (e.g., 50-100 mg/kg) and schedule (e.g., daily).
-
Administer the corresponding vehicle to the control group following the same schedule.
-
-
Bioluminescence Imaging:
-
Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
Anesthetize the mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
Inject each mouse intraperitoneally with the D-luciferin solution (e.g., 150 mg/kg body weight).
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images with an exposure time that provides a good signal-to-noise ratio without saturation.
-
Perform imaging at baseline (before treatment) and at regular intervals throughout the study (e.g., twice a week).
-
-
Data Analysis:
-
Use the imaging software to draw a region of interest (ROI) around the tumor area.
-
Quantify the light emission from the ROI in photons per second (p/s).
-
Normalize the signal for each mouse to its baseline measurement to track changes in tumor burden over time.
-
Compare the average photon flux between the ABT-263-treated and control groups at each time point.
-
Protocol 2: SPECT/CT Imaging of Apoptosis with 99mTc-Annexin V
This protocol outlines the use of SPECT/CT with radiolabeled Annexin V to specifically detect and quantify apoptosis in tumors following ABT-263 treatment.
1. Materials and Reagents:
-
Tumor-bearing mice (as described in Protocol 1)
-
ABT-263 and vehicle
-
99mTc-HYNIC-Annexin V kit
-
Anesthetic (e.g., isoflurane)
-
SPECT/CT imaging system
2. Experimental Workflow:
3. Procedure:
-
Tumor Model and Treatment:
-
Establish tumor xenografts as described in Protocol 1.
-
Administer a single dose or multiple doses of ABT-263 or vehicle to the tumor-bearing mice.
-
-
Radiolabeling and Injection:
-
Prepare 99mTc-HYNIC-Annexin V according to the kit manufacturer's instructions.
-
At a predetermined time point after ABT-263 administration (e.g., 24 hours, to allow for apoptosis induction), inject the mice intravenously (e.g., via the tail vein) with 99mTc-Annexin V (e.g., 4-8 MBq per mouse).[8]
-
-
SPECT/CT Imaging:
-
Allow the radiotracer to circulate and accumulate in apoptotic tissues for 1-2 hours.[8]
-
Anesthetize the mice with isoflurane.
-
Position the mouse in the SPECT/CT scanner.
-
Acquire SPECT images using a gamma camera with an appropriate collimator. The energy window should be centered at 140 keV with a 20% width.[8]
-
Acquire a CT scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the SPECT and CT images.
-
Fuse the SPECT and CT images to localize the radiotracer uptake within the tumor.
-
Draw regions of interest (ROIs) over the tumor and other relevant tissues (e.g., muscle as background).
-
Quantify the radioactivity uptake in the tumor, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a tumor-to-background ratio.
-
Compare the tracer uptake between ABT-263-treated and control groups to assess the level of apoptosis induction. A significant increase in 99mTc-Annexin V uptake in the tumor of treated mice compared to controls indicates treatment-induced apoptosis.[9]
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize in vivo imaging to evaluate the therapeutic efficacy of ABT-263. Bioluminescence imaging offers a robust method for monitoring overall tumor burden, while SPECT/CT with 99mTc-Annexin V provides a more specific and mechanistic assessment of apoptosis induction. The integration of these imaging modalities into preclinical studies can significantly enhance the understanding of ABT-263's antitumor activity and facilitate its clinical translation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ABT-263 and rapamycin act cooperatively to kill lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo99mTc-HYNIC-annexin V imaging of early tumor apoptosis in mice after single dose irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo imaging of apoptosis by 99mTc-Annexin V scintigraphy: visual analysis in relation to treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BCL-2/BCL-XL inhibitor, Navitoclax.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Navitoclax?
A1: Resistance to Navitoclax, a BH3 mimetic that inhibits BCL-2, BCL-XL, and BCL-w, is often multifactorial. The most commonly cited mechanisms include:
-
Upregulation of MCL-1: Since Navitoclax does not inhibit the anti-apoptotic protein MCL-1, cancer cells can develop resistance by increasing the expression of MCL-1.[1][2][3][4][5] This upregulation compensates for the inhibition of BCL-2 and BCL-XL, thereby preventing apoptosis.
-
Overexpression of BCL-XL: Increased expression of BCL-XL can create a dominant escape mechanism from BCL-2 specific inhibitors and contribute to Navitoclax resistance.[1][6][7]
-
Alterations in the Apoptotic Pathway: Changes in the levels of other BCL-2 family proteins, such as the pro-apoptotic protein BIM, can influence sensitivity to Navitoclax.[2]
-
Activation of Pro-Survival Signaling Pathways: Pathways like PI3K/mTOR can be activated to promote cell survival and mediate resistance.[8]
-
Therapy-Induced Senescence: In some solid tumors, treatment can induce a senescent state where cells are resistant to apoptosis. These senescent cells can upregulate BCL-XL and BCL-2 for survival.[9]
Q2: What are the main strategies to overcome Navitoclax resistance?
A2: The primary strategy to overcome Navitoclax resistance is through combination therapy. Effective combinations include:
-
MCL-1 Inhibitors: Combining Navitoclax with an MCL-1 inhibitor can simultaneously block the major anti-apoptotic proteins, leading to synergistic cell death.[1][8]
-
Chemotherapeutic Agents: Navitoclax can enhance the efficacy of various chemotherapies like paclitaxel, docetaxel, and gemcitabine.[6][10] This is often associated with the downregulation of MCL-1 and/or upregulation of Bim by the chemotherapeutic agent.[10]
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors, such as vorinostat, can upregulate the pro-apoptotic protein Noxa, which can help overcome Navitoclax resistance in certain cancer types like small cell lung cancer (SCLC).[5][11]
-
mTOR Inhibitors: For resistance mediated by the NOTCH-mTORC1 pathway, combining Navitoclax with an mTOR inhibitor can lower MCL-1 levels and sensitize cells to treatment.[12]
-
Other Targeted Therapies: Combination with agents like PI3K/mTOR inhibitors or survivin inhibitors has shown promise in specific contexts.[8][13]
Q3: Are there known biomarkers for Navitoclax sensitivity or resistance?
A3: Yes, several biomarkers have been investigated:
-
High BCL-2 Expression: Generally associated with greater sensitivity to BCL-2 inhibitors.[14]
-
Low MCL-1 Expression: Cells with low endogenous levels of MCL-1 are more likely to be sensitive to Navitoclax.[12]
-
High BCL-XL Expression: While it can be a resistance mechanism, high BCL-XL levels may also indicate a dependency that can be exploited, especially in combination with taxane-based therapies in ovarian cancer.[6][7]
-
Pro-Gastrin Releasing Peptide (pro-GRP): In SCLC, plasma pro-GRP levels have been shown to correlate with tumor BCL-2 copy number and may serve as a surrogate marker for BCL-2 amplification.[13][15][16]
-
18-Gene Navitoclax Resistance Signature: A specific gene signature has been identified in triple-negative breast cancer that is associated with resistance.[14][17]
Troubleshooting Guide
Issue 1: My cancer cell line is resistant to single-agent Navitoclax. How can I determine the mechanism of resistance?
Answer:
-
Assess the expression of BCL-2 family proteins:
-
Western Blot: Perform a baseline Western blot to determine the protein levels of BCL-2, BCL-XL, and MCL-1 in your resistant cell line compared to a sensitive control line. High MCL-1 or BCL-XL expression is a strong indicator of resistance.
-
BH3 Profiling: This functional assay can reveal the mitochondrial dependence on specific anti-apoptotic proteins, helping to identify the key survival protein in your cells.[4]
-
-
Investigate key signaling pathways:
-
Phospho-protein arrays or Western Blots: Examine the activation status of pro-survival pathways such as PI3K/AKT/mTOR. Increased phosphorylation of key proteins in these pathways may indicate their role in resistance.
-
-
Gene Expression Analysis:
-
RNA-Seq or Microarray: Compare the gene expression profiles of your resistant cells to sensitive cells to identify differentially expressed genes, which may reveal novel resistance mechanisms. A multi-omics approach can provide a comprehensive view of changes at the transcriptome, genome, and epigenome levels.[14][17]
-
Issue 2: I am not observing synergy with my Navitoclax combination therapy. What could be the problem?
Answer:
-
Suboptimal Dosing and Scheduling:
-
Dose-Response Matrix: Ensure you have performed a comprehensive dose-response matrix (e.g., 9x7 concentrations) to evaluate a wide range of drug concentrations and ratios.[7] Synergy can be highly dependent on the specific concentrations used.
-
Scheduling of Agents: The order and timing of drug administration can be critical. Consider sequential versus concurrent treatment schedules. For example, pre-treating with a chemotherapy agent that downregulates MCL-1 before adding Navitoclax might be more effective.
-
-
Inappropriate Combination Partner:
-
Verify the Mechanism of Action: Confirm that the combination partner targets a known resistance mechanism in your specific cell line. For example, if resistance is not driven by MCL-1, an MCL-1 inhibitor will likely not produce synergy.
-
-
Experimental Variability:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media conditions, as these can affect drug sensitivity.
-
Assay-Specific Issues: For viability assays (e.g., MTT, CellTiter-Glo), ensure that the assay endpoint is appropriate and that the drugs themselves do not interfere with the assay chemistry.
-
Issue 3: I am observing significant thrombocytopenia in my in vivo experiments with Navitoclax. How can I manage this?
Answer:
Thrombocytopenia is a known on-target effect of Navitoclax due to its inhibition of BCL-XL, which is essential for platelet survival.[2][18][19]
-
Dosing Schedule Modification:
-
Dose Reduction: A lower, well-tolerated dose of Navitoclax in combination with another agent may still provide efficacy while minimizing toxicity.[8]
-
Consider Platelet-Sparing Alternatives: For future experiments, consider next-generation BCL-XL inhibitors or degraders (PROTACs) that are designed to be more tumor-selective and spare platelets.
Quantitative Data Summary
Table 1: Navitoclax (ABT-263) Binding Affinities and Cellular Activity
| Target Protein | Binding Affinity (Ki) | Cellular Activity (IC50) | Reference |
| BCL-2 | ≤ 1 nM | Low nanomolar range in sensitive models | [4] |
| BCL-XL | ≤ 0.5 nM | Low nanomolar range in sensitive models | [4] |
| BCL-w | ≤ 1 nM | Low nanomolar range in sensitive models | [4] |
| MCL-1 | Low Affinity | High micromolar range (resistant) | [5] |
Experimental Protocols
Protocol 1: Assessment of Drug Synergy using a Dose-Response Matrix and Combination Index (CI) Analysis
Objective: To quantitatively determine if the combination of Navitoclax and a second agent results in synergistic, additive, or antagonistic effects on cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Navitoclax and the combination agent. A common approach is to use an 8x10 dose matrix.[10]
-
Treatment: Treat the cells with single agents and combinations of both drugs at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the cells for a period appropriate to induce cell death (typically 72 hours).
-
Viability Assay: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[10]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Generation of Navitoclax-Resistant Cell Lines
Objective: To develop a cell line model with acquired resistance to Navitoclax for studying resistance mechanisms.
Methodology:
-
Initial IC50 Determination: Determine the IC50 of Navitoclax for the parental cell line.
-
Dose Escalation:
-
Culture the parental cells in media containing Navitoclax at a concentration below the IC50 (e.g., IC20).
-
Once the cells resume normal proliferation, gradually increase the concentration of Navitoclax in a stepwise manner.
-
At each step, wait for the cell population to recover and stabilize before the next dose increase.
-
-
Maintenance Culture: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), maintain the cells in a continuous culture with a selective pressure of Navitoclax.
-
Validation: Periodically confirm the resistant phenotype by performing dose-response assays and comparing the IC50 to the parental cell line. Characterize the resistant cells for molecular changes (e.g., protein expression, gene expression).
Visualizations
Caption: Mechanism of action of Navitoclax.
Caption: MCL-1 upregulation as a key resistance mechanism to Navitoclax.
Caption: Workflow for testing combination therapy to overcome resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. baxinhibitor.com [baxinhibitor.com]
- 5. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navitoclax (ABT-263) Reduces Bcl-xL Mediated Chemo-resistance in Ovarian Cancer Models [en-cancer.fr]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 12. NOTCH1 Represses MCL-1 Levels in GSI-resistant T-ALL, Making them Susceptible to ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Omics Investigation of Innate Navitoclax Resistance in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multi-Omics Investigation of Innate Navitoclax Resistance in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 19. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
Technical Support Center: Managing ABT-263 (Navitoclax)-Induced Thrombocytopenia in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcl-2 family inhibitor ABT-263 (Navitoclax) in preclinical models. The content is designed to address specific issues related to the primary dose-limiting toxicity of this compound: thrombocytopenia.
I. Troubleshooting Guides
This section provides a systematic approach to common problems encountered during in vivo experiments with ABT-263.
Issue 1: Greater-than-expected drop in platelet count.
Possible Cause 1: High sensitivity of the animal strain to Bcl-xL inhibition.
-
Troubleshooting Steps:
-
Review Literature: Check for published data on the specific mouse or rat strain being used to see if baseline platelet counts or sensitivity to Bcl-xL inhibitors have been reported.
-
Dose Titration: Perform a dose-response study with a wider range of lower doses of ABT-263 to identify a therapeutic window with manageable thrombocytopenia.
-
Consider a Different Strain: If feasible, consider using a different rodent strain that may have a more robust hematopoietic system.
-
Possible Cause 2: Incorrect drug formulation or administration.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure ABT-263 is properly solubilized and stable in the chosen vehicle. Inconsistent formulation can lead to variable drug exposure.
-
Confirm Administration Technique: For oral gavage, ensure proper technique to avoid accidental tracheal administration, which can lead to stress and altered pharmacokinetics. For intraperitoneal injections, ensure the injection is in the peritoneal cavity and not into an organ.
-
Pharmacokinetic Analysis: If available, perform pharmacokinetic analysis to confirm that the plasma concentration of ABT-263 is within the expected range.
-
Possible Cause 3: Synergistic toxicity with other experimental factors.
-
Troubleshooting Steps:
-
Review Co-administered Agents: If ABT-263 is being used in combination with other drugs, investigate if those agents also have the potential to cause myelosuppression or thrombocytopenia.
-
Staggered Dosing: If a combination study is being performed, consider a staggered dosing schedule to determine if the severe thrombocytopenia is a result of simultaneous administration.
-
Issue 2: High variability in platelet counts between animals in the same treatment group.
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure all personnel involved in dosing are using the exact same, standardized technique.
-
Volume and Concentration Check: Double-check the volume and concentration of the ABT-263 formulation for each animal to ensure accurate dosing.
-
Possible Cause 2: Underlying health differences in the animal cohort.
-
Troubleshooting Steps:
-
Health Screening: Ensure all animals are of similar age, weight, and health status before the start of the experiment.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals in the facility before starting the experiment to reduce stress-related physiological variations.
-
Possible Cause 3: Inaccurate platelet counting.
-
Troubleshooting Steps:
-
Standardize Blood Collection: Use a consistent method for blood collection (e.g., retro-orbital, submandibular) and the same anticoagulant.[1][2]
-
Automated Hematology Analyzer: Utilize an automated hematology analyzer calibrated for mouse or rat blood for accurate and consistent platelet counts.[1][3]
-
Manual Smear Review: If an automated analyzer is not available, perform manual platelet counts from blood smears, ensuring the reviewer is experienced and blinded to the treatment groups.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ABT-263-induced thrombocytopenia?
A1: ABT-263 is a BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[4][5] Platelets are highly dependent on Bcl-xL for their survival.[6][7][8][9][10] By inhibiting Bcl-xL, ABT-263 triggers the intrinsic apoptotic pathway in platelets, leading to their premature death and removal from circulation, resulting in thrombocytopenia.[4][9][11][12] This is considered an on-target toxicity of the drug.[9][11]
Q2: How quickly does thrombocytopenia develop after ABT-263 administration, and how long does it last?
A2: In preclinical models, ABT-263 induces a rapid and dose-dependent reduction in platelet counts.[3][11][13] The platelet nadir is typically observed within hours of administration, with significant reductions seen as early as 2 to 4 hours and peaking around 6 hours after a single oral dose in mice.[3][13] The thrombocytopenia is reversible, with platelet counts generally returning to baseline levels within 72 hours after cessation of the drug.[3]
Q3: What are some strategies to mitigate ABT-263-induced thrombocytopenia in my experiments?
A3: Several strategies can be employed to manage this on-target toxicity:
-
Dose Modification:
-
Lower Continuous Dosing: Administering a lower, continuous dose of ABT-263 can lead to a more gradual and less severe drop in platelet count compared to high, intermittent doses.[13]
-
Lead-in Dosing: A low "lead-in" dose for a few days before escalating to the therapeutic dose can help prime the bone marrow to increase platelet production, thus mitigating the subsequent platelet nadir.[4][14]
-
-
Combination Therapies: Combining ABT-263 with other agents may allow for a lower, more tolerable dose of ABT-263 to be used while still achieving the desired anti-cancer effect.[11]
-
Platelet-Sparing Alternatives:
-
Bcl-2 Specific Inhibitors: If the therapeutic goal is solely Bcl-2 inhibition, using a Bcl-2 specific inhibitor like ABT-199 (Venetoclax) will not cause thrombocytopenia as it does not target Bcl-xL.[9][15]
-
PROTACs (Proteolysis Targeting Chimeras): Novel agents like DT2216 and PZ15227 are Bcl-xL-targeting PROTACs designed to induce the degradation of Bcl-xL in cancer cells while sparing platelets, which have low expression of the necessary E3 ligases.[11][15][16][17][18][19][20]
-
Q4: Does ABT-263 affect the function of the remaining platelets?
A4: Yes, in addition to reducing platelet numbers, ABT-263 can also impair the function of the remaining circulating platelets, a condition known as thrombocytopathy.[21] Studies have shown that ABT-263 can lead to a decrease in platelet adhesive function, ectodomain shedding of key platelet receptors like glycoprotein (B1211001) Ibα and glycoprotein VI, and impaired activation responses to agonists.[21] This can result in a prolonged bleeding time.[3][21]
Q5: What is a typical experimental protocol for assessing ABT-263-induced thrombocytopenia in mice?
A5: A standard protocol would involve the following steps:
-
Animal Model: Use a consistent mouse strain (e.g., C57BL/6, BALB/c) of a specific age and sex.
-
Drug Formulation and Administration: Prepare ABT-263 in a suitable vehicle (e.g., a mixture of Phosal 50 PG, PEG 400, and ethanol) and administer it orally via gavage at the desired dose.
-
Blood Collection: Collect blood samples (e.g., via submandibular or retro-orbital bleed) into tubes containing an anticoagulant (e.g., EDTA) at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 6, 24, 48, and 72 hours).[1][2]
-
Platelet Counting: Determine platelet counts using an automated hematology analyzer calibrated for mouse blood.[1][3]
-
Data Analysis: Express platelet counts as a percentage of the baseline value for each animal and compare the treatment group to a vehicle-treated control group.
III. Data Presentation
Table 1: Dose-Dependent Effect of ABT-263 on Platelet Counts in Mice
| Dose of ABT-263 (mg/kg, oral) | Time to Nadir (hours) | Maximum Platelet Reduction (%) | Reference(s) |
| 5 - 10 | ~4 | ~60% | [13] |
| 25 | 4 | >90% | [13] |
| 50 | Not specified | >5-fold increase in bleeding time | [3] |
| 100 | 6 | >80% | [3] |
Table 2: Comparison of Platelet Toxicity of ABT-263 and a Bcl-xL PROTAC (PZ15227) in Mice
| Compound (41 µmol/kg, IP) | Platelet Count Reduction (Day 1 post-injection) | Reference(s) |
| ABT-263 | Severe thrombocytopenia | [18][19] |
| PZ15227 | Less effect on platelet counts | [18][19] |
IV. Experimental Protocols
Protocol 1: Murine Platelet Counting
Materials:
-
Mouse handling and restraint equipment
-
Blood collection supplies (e.g., lancets for submandibular bleed, capillary tubes for retro-orbital bleed)
-
Micro-collection tubes containing EDTA
-
Automated hematology analyzer (calibrated for mouse blood)
-
Pipettes and tips
Procedure:
-
Gently restrain the mouse.
-
Perform a submandibular or retro-orbital bleed to collect approximately 50-100 µL of blood into an EDTA-coated micro-collection tube.
-
Immediately and gently invert the tube several times to ensure proper mixing with the anticoagulant and prevent clotting.
-
Analyze the blood sample using an automated hematology analyzer according to the manufacturer's instructions to obtain the platelet count.
-
For consistency, perform blood collection and analysis at the same time of day for all animals.
For more detailed protocols on mouse blood collection and platelet isolation, refer to established guides.[1][2][22]
Protocol 2: Mouse Tail Bleeding Assay
Materials:
-
Mouse restraint device
-
Scalpel or sharp razor blade
-
37°C water bath with a container of saline
-
Filter paper
-
Timer
-
Balance for measuring blood loss (optional)
Procedure:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Place the mouse in a restraint device, allowing the tail to be accessible.
-
Immerse the tail in 37°C saline for a few minutes to dilate the blood vessels.
-
Carefully amputate the distal 2-3 mm of the tail tip using a sharp scalpel.
-
Immediately immerse the tail in the 37°C saline and start a timer.
-
Observe for the cessation of bleeding, which is defined as the time when no blood flow is seen for at least 30 seconds.
-
Record the bleeding time. If bleeding continues for an extended period (e.g., >15 minutes), stop the experiment and apply pressure to the tail to achieve hemostasis.
-
For a more quantitative measure, the amount of blood loss can be determined by weighing the filter paper used to blot the tail or by measuring the change in the animal's body weight.[23]
V. Visualizations
Caption: Mechanism of ABT-263-induced platelet apoptosis.
Caption: Workflow for assessing ABT-263-induced thrombocytopenia.
Caption: Troubleshooting decision tree for high platelet count variability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Blood collection, platelet isolation and measurement of platelet count and size in mice-a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Regulation of Platelet Production and Life Span: Role of Bcl-xL and Potential Implications for Human Platelet Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Bcl-xL timer sets platelet life span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of apoptosis in megakaryocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 12. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Using proteolysis-targeting chimera technology to reduce navitoclax platelet toxicity and improve its senolytic activity [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. Using proteolysis-targeting chimera technology to reduce navitoclax platelet toxicity and improve its senolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. ashpublications.org [ashpublications.org]
- 22. Protocol for Murine/Mouse Platelets Isolation and Their Reintroduction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Navitoclax dosage and minimizing off-target effects during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Navitoclax?
Navitoclax is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1][2] By binding to these proteins, Navitoclax displaces pro-apoptotic proteins, such as Bim, which then trigger the mitochondrial apoptosis pathway, leading to the activation of caspases and ultimately, programmed cell death.[3][4]
Q2: What are the primary on-target and off-target effects of Navitoclax?
The primary on-target effect of Navitoclax is the induction of apoptosis in cancer cells that are dependent on Bcl-2, Bcl-xL, and/or Bcl-w for survival. This makes it an effective anti-cancer agent in various hematological malignancies and solid tumors.[5][6]
The most significant off-target effect is thrombocytopenia (a low platelet count).[6][7][8] This is a mechanism-based toxicity caused by the on-target inhibition of Bcl-xL in circulating platelets, as Bcl-xL is essential for platelet survival.[7][9]
Q3: How can I minimize thrombocytopenia during my in vivo experiments?
Several dosing strategies have been developed to mitigate Navitoclax-induced thrombocytopenia. These include:
-
Lead-in Dosing: This strategy involves administering a lower, sub-therapeutic dose of Navitoclax for a short period (e.g., 7 days) before escalating to the full therapeutic dose.[7][10][11][12] This "priming" period allows the bone marrow to compensate by increasing platelet production, which can lessen the severity of the initial platelet drop.[8]
-
Intermittent Dosing: This involves administering Navitoclax for a set number of days followed by a drug-free period (e.g., 14 days on, 7 days off).[7][11] This allows for platelet counts to recover during the off-drug interval. However, this can lead to fluctuations in platelet levels.[10][11]
-
Dose Reduction: If severe thrombocytopenia is observed, reducing the dose of Navitoclax can help to manage this side effect while potentially maintaining therapeutic efficacy, especially when used in combination with other agents.[6]
Q4: What are some common issues encountered during in vitro experiments with Navitoclax?
-
Low Efficacy in Certain Cell Lines: Resistance to Navitoclax can be mediated by high expression of other anti-apoptotic proteins that are not inhibited by Navitoclax, such as Mcl-1.[13] Consider assessing the expression levels of all Bcl-2 family proteins in your cell line of interest.
-
Inconsistent Results: Ensure consistent cell culture conditions, including cell density and passage number. Variations in these parameters can affect cellular responses to drug treatment.
-
Precipitation of the Compound: Navitoclax has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
Troubleshooting Guides
In Vivo Experiments: Managing Thrombocytopenia
| Problem | Possible Cause | Recommended Solution |
| Severe and rapid drop in platelet count after the first dose. | On-target inhibition of Bcl-xL in platelets. | * Implement a lead-in dosing schedule. Start with a lower dose (e.g., 50-150 mg/kg in mice) for 7 days before escalating to the therapeutic dose.[7][10][12] * Consider an intermittent dosing schedule to allow for platelet recovery.[7][11] |
| Platelet counts do not recover during the off-drug period in an intermittent dosing schedule. | Insufficient recovery time or underlying bone marrow suppression. | * Extend the off-drug period. * Assess bone marrow cellularity to rule out other toxicities. * Consider switching to a continuous low-dose regimen. |
| Significant animal-to-animal variability in platelet response. | Biological variability or inconsistent drug administration. | * Increase the number of animals per group to improve statistical power. * Ensure accurate and consistent oral gavage technique if used for administration. |
In Vitro Experiments: Optimizing Efficacy and Reproducibility
| Problem | Possible Cause | Recommended Solution |
| Lower than expected apoptosis in a cancer cell line. | * High expression of Mcl-1 or other resistance factors. * Suboptimal drug concentration or incubation time. | * Perform western blotting to assess the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, etc.). * Conduct a dose-response and time-course experiment to determine the optimal conditions. * Consider combination therapy with an Mcl-1 inhibitor.[13] |
| High background apoptosis in control (vehicle-treated) cells. | * Unhealthy cells due to poor culture conditions. * Cytotoxicity of the vehicle (e.g., DMSO). | * Ensure cells are in the logarithmic growth phase and not overgrown. * Use a lower concentration of the vehicle (typically ≤0.1%). * Perform a vehicle-only toxicity test. |
| Difficulty in detecting caspase activation. | * Assay performed at a suboptimal time point. * Low sensitivity of the assay. | * Perform a time-course experiment to capture the peak of caspase activation (typically 12-48 hours post-treatment). * Use a highly sensitive luminescent-based assay like Caspase-Glo®. |
Data Presentation
Table 1: Navitoclax IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H146 | Small Cell Lung Cancer | ~0.11 |
| H889 | Small Cell Lung Cancer | <0.4 |
| H1963 | Small Cell Lung Cancer | <0.4 |
| H1417 | Small Cell Lung Cancer | <0.4 |
| H1048 | Small Cell Lung Cancer | >10 |
| H82 | Small Cell Lung Cancer | ~22 |
| K1 | Papillary Thyroid Carcinoma | >10 |
| MDA-MB-231 | Breast Cancer | ~5 |
| MCF-7 | Breast Cancer | >10 |
| HSC-3 | Oral Cancer | ~2.5 |
| HSC-4 | Oral Cancer | ~5 |
| ALL Cell Lines (various) | Acute Lymphoblastic Leukemia | 0.001 - 10 |
Data compiled from multiple preclinical studies.
Table 2: Effect of Navitoclax Dosing Regimens on Platelet Counts in Clinical Studies
| Dosing Schedule | Navitoclax Dose | Mean Platelet Nadir (x 10⁹/L) | Time to Nadir |
| Intermittent (14/21 days) | 110 mg/day | 67 ± 51 | Days 2-5 |
| Intermittent (14/21 days) | 200 mg/day | 46 ± 9 | Days 2-5 |
| Intermittent (14/21 days) | 250 mg/day | 26 ± 5 | Days 2-5 |
| Continuous with lead-in | 125 mg/day | 79 ± 24 | - |
| Continuous with lead-in | 200 mg/day | 79 ± 65 | - |
| Continuous with lead-in | 250 mg/day | 58 ± 5 | - |
| Continuous with lead-in | 300 mg/day | 40 ± 13 | - |
Data adapted from a Phase I study in patients with Chronic Lymphocytic Leukemia.[8]
Experimental Protocols
Protocol 1: Monitoring Thrombocytopenia in Mice
-
Blood Collection:
-
Collect approximately 50-100 µL of blood from the saphenous vein or tail vein into a tube containing an anticoagulant (e.g., K2-EDTA).
-
Collect a baseline sample before the first dose of Navitoclax.
-
Subsequent samples should be collected at regular intervals (e.g., 24, 48, 72 hours, and then weekly) to monitor the platelet nadir and recovery.
-
-
Platelet Counting:
-
Gently mix the blood sample to ensure homogeneity.
-
Use an automated hematology analyzer for accurate platelet counting.
-
Alternatively, manual counting can be performed using a hemocytometer following standard protocols.
-
-
Data Analysis:
-
Plot the mean platelet count for each group over time.
-
Calculate the percentage change in platelet count from baseline for each animal.
-
Determine the time to platelet nadir and the extent of recovery.
-
Protocol 2: In Vitro Apoptosis Assay using Annexin V Staining
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of Navitoclax or vehicle control for the desired duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: In Vitro Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of Navitoclax or vehicle control.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Increased luminescence is indicative of increased caspase-3/7 activity.
-
Mandatory Visualizations
Caption: Navitoclax inhibits Bcl-2/xL, releasing pro-apoptotic proteins to induce apoptosis.
Caption: Workflow for managing Navitoclax-induced thrombocytopenia in vivo.
References
- 1. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1 Study of the Safety, Pharmacokinetics, and Antitumour Activity of the BCL2 Inhibitor Navitoclax in Combination With Rituximab in Patients With Relapsed or Refractory CD20+ Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting inconsistent results in ABT-263 experiments
Welcome to the technical support center for ABT-263 (Navitoclax) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when working with this Bcl-2 family inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent or unexpected results in your ABT-263 experiments.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo)
Question: My cell viability results with ABT-263 are inconsistent between wells and experiments. What could be the cause?
Answer: Inconsistent results in viability assays are a common challenge. Several factors can contribute to this variability:
-
Compound Solubility: ABT-263 has poor aqueous solubility.[1][2] Improper dissolution can lead to precipitation in your stock solutions or in the cell culture media, resulting in an inaccurate final concentration.
-
Recommendation: Prepare a high-concentration stock solution in an organic solvent like DMSO.[1][2] When diluting to your final working concentration, ensure thorough mixing and visually inspect for any precipitation. It is also advisable to not store aqueous solutions of ABT-263 for more than a day.[1]
-
-
Cell Line-Specific Sensitivity: Different cell lines exhibit a wide range of sensitivities to ABT-263.[3][4] This is often dependent on the relative expression levels of Bcl-2 family proteins, particularly high levels of Mcl-1 which can confer resistance.[5]
-
Recommendation: Perform a dose-response curve for each new cell line to determine the optimal concentration range. Consider performing a Western blot to assess the baseline expression levels of Bcl-2, Bcl-xL, and Mcl-1.
-
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For instance, a compound could directly reduce the MTT reagent, leading to a false positive signal for cell viability.[6]
-
Recommendation: Run a cell-free control with your highest concentration of ABT-263 and the assay reagent to check for any direct chemical interaction.
-
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): Incomplete dissolution of the formazan crystals will lead to lower and more variable absorbance readings.
-
Recommendation: Ensure you are using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) and allow for adequate incubation time with gentle agitation to fully dissolve the crystals.[7]
-
Issue 2: Inconsistent Apoptosis Detection (e.g., Annexin V/PI Staining, Caspase Activity Assays)
Question: I am seeing a wide range of apoptosis induction in my Annexin V/PI staining experiments with ABT-263. Why is this happening?
Answer: The dynamic nature of apoptosis requires careful optimization of your experimental protocol.
-
Timing of Analysis: Apoptosis is a transient process.[8] The peak of apoptosis can vary significantly between different cell lines and with different concentrations of ABT-263.
-
Recommendation: Perform a time-course experiment to identify the optimal endpoint for measuring apoptosis in your specific cell model.
-
-
Improper Cell Handling: The Annexin V assay detects phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane. Mechanical stress during cell harvesting (e.g., harsh trypsinization or scraping) can damage the cell membrane, leading to false-positive results.[9]
-
Recommendation: Handle cells gently during harvesting. For adherent cells, use a gentle dissociation reagent and avoid vigorous pipetting.
-
-
Suboptimal Staining Protocol: Incorrect reagent concentrations or incubation times can lead to inconsistent staining.
-
Recommendation: Optimize the concentrations of Annexin V and PI and the incubation times for your specific cell type. Always include single-color controls for proper compensation settings on the flow cytometer.[8]
-
-
Caspase Activation Kinetics: The activation of caspases, such as caspase-3, can vary between cell lines in response to a given stimulus.[10]
-
Recommendation: If using a caspase activity assay, consider a time-course experiment to capture the peak of enzymatic activity.
-
Issue 3: Unexpected Cell Behavior or Off-Target Effects
Question: My cells are showing unexpected morphological changes or toxicity that doesn't seem to be apoptosis. What could be the reason?
Answer: While ABT-263 is a targeted inhibitor, off-target effects and other cellular responses can occur.
-
On-Target Toxicity in Specific Cell Types: A well-documented on-target effect of ABT-263 is thrombocytopenia, caused by the inhibition of Bcl-xL which is essential for platelet survival.[11] While this is primarily an in vivo concern, it highlights that non-cancerous cells can also be affected.
-
Induction of Senescence: In some contexts, sub-lethal doses of chemotherapeutic agents can induce cellular senescence rather than apoptosis.[12]
-
Recommendation: Consider assays for senescence markers, such as SA-β-gal staining, if you observe a persistent growth arrest without significant apoptosis.[13]
-
-
Vehicle Control Issues: The vehicle used to dissolve ABT-263 (typically DMSO) can have its own effects on cells, especially at higher concentrations.
-
Recommendation: Always include a vehicle-only control in your experiments and ensure the final concentration of the vehicle is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
-
Quantitative Data Summary
| Parameter | ABT-263 | Notes | Reference |
| Target Ki | Bcl-2: <1 nM, Bcl-xL: <0.5 nM, Bcl-w: <1 nM | High affinity for anti-apoptotic proteins. | [2] |
| Solubility in DMSO | ~25 mg/mL | Stock solutions are typically prepared in DMSO. | [1][2] |
| Aqueous Solubility | Sparingly soluble | Prone to precipitation in aqueous media. | [1] |
| Common in vitro concentration range | 0.1 µM - 10 µM | Highly cell-line dependent. | [14][15] |
| Known Resistance Mechanism | High expression of Mcl-1 | Mcl-1 sequesters pro-apoptotic proteins released by ABT-263. | [5] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ABT-263 in culture medium. Include a vehicle-only control (e.g., DMSO) and a no-treatment control. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Gently agitate the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with ABT-263 at the desired concentrations and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
3. Western Blot for Bcl-2 Family Proteins
-
Cell Lysis: After treatment with ABT-263, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, or other proteins of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: ABT-263 induces apoptosis by inhibiting Bcl-2 and Bcl-xL.
Caption: A typical workflow for evaluating the effects of ABT-263 in vitro.
Caption: A decision tree for troubleshooting inconsistent ABT-263 results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]
- 3. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 13. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 14. Frontiers | ABT-263 Reduces Hypertrophic Scars by Targeting Apoptosis of Myofibroblasts [frontiersin.org]
- 15. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Navitoclax in solid tumor research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Navitoclax?
Navitoclax is a potent, orally bioavailable small molecule that functions as a BH3 mimetic.[1][2] It selectively inhibits the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, specifically Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] By binding to these proteins, Navitoclax prevents them from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[2][4] This frees BAK and BAX to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately driving the cell to undergo apoptosis.[2][4][5]
References
- 1. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 5. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the limited single-agent activity of Navitoclax in some cancers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Navitoclax?
Navitoclax is an orally bioavailable small-molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins.[1][2][3] Specifically, it mimics the action of BH3-only proteins, which are natural antagonists of pro-survival proteins.[4] Navitoclax binds with high affinity to the BH3-binding groove of BCL-2, BCL-xL, and BCL-w.[3][5][6] This action prevents these anti-apoptotic proteins from sequestering pro-apoptotic effector proteins like BAX and BAK. The release of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis).[4][7]
Q2: Why does Navitoclax exhibit limited single-agent activity in certain cancers?
The limited single-agent efficacy of Navitoclax in some cancers is primarily attributed to two main factors:
-
Intrinsic and Acquired Resistance: A predominant mechanism of resistance is the overexpression of Myeloid Cell Leukemia 1 (MCL-1), another anti-apoptotic member of the BCL-2 family.[8][9][10] Navitoclax does not inhibit MCL-1.[11] When BCL-2 and BCL-xL are inhibited by Navitoclax, cancer cells can still rely on MCL-1 to sequester pro-apoptotic proteins and evade apoptosis. High baseline expression of MCL-1 is associated with poor response to Navitoclax.[7][8]
-
Dose-Limiting Toxicity: Navitoclax's inhibition of BCL-xL is essential for the survival of platelets.[12][13][14] This on-target toxicity leads to a rapid and dose-dependent decrease in platelet count (thrombocytopenia), which is a major dose-limiting factor in clinical trials.[12][13][15] This side effect can prevent the administration of Navitoclax at concentrations high enough to be fully effective against tumors.
Q3: In which cancer types has Navitoclax shown limited single-agent activity?
While Navitoclax has shown some efficacy in hematologic malignancies like chronic lymphocytic leukemia (CLL) and small cell lung cancer (SCLC), its single-agent activity has been limited in many solid tumors and even in some hematologic cancers with high MCL-1 expression.[2][16] For instance, clinical trials in patients with advanced solid tumors have shown that Navitoclax monotherapy has modest clinical activity.[12][13]
Q4: How can resistance to Navitoclax be overcome?
The primary strategy to overcome Navitoclax resistance is through combination therapy.[2] By combining Navitoclax with agents that target MCL-1, researchers can simultaneously block the key anti-apoptotic proteins, leading to synergistic cancer cell death.[10][11] Examples of combination strategies include:
-
Direct MCL-1 Inhibitors: Combining Navitoclax with direct small-molecule inhibitors of MCL-1 has shown synergistic effects in preclinical models.
-
Indirect MCL-1 Downregulators: Agents that indirectly lead to the downregulation of MCL-1 protein levels, such as CDK inhibitors or histone deacetylase (HDAC) inhibitors, can sensitize cancer cells to Navitoclax.[10]
-
Chemotherapeutic Agents: Conventional chemotherapy drugs can induce cellular stress and alter the expression of BCL-2 family proteins, potentially sensitizing resistant cells to Navitoclax.[2]
-
Other Targeted Therapies: Combining Navitoclax with other targeted agents, such as mTOR inhibitors or receptor tyrosine kinase inhibitors, has also shown promise in preclinical studies.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues encountered during in vitro experiments with Navitoclax.
Issue 1: Your cancer cell line is resistant to Navitoclax treatment (High IC50 value).
-
Possible Cause 1: High MCL-1 Expression.
-
How to Diagnose: Perform a western blot to assess the baseline protein levels of BCL-2 family members, including BCL-2, BCL-xL, and MCL-1, in your cell line. High endogenous levels of MCL-1 are a common cause of resistance.
-
Troubleshooting Steps:
-
Validate MCL-1 levels: Compare the MCL-1 expression in your resistant cell line to a known Navitoclax-sensitive cell line (e.g., some SCLC or CLL cell lines).
-
MCL-1 Knockdown: Use siRNA or shRNA to specifically knockdown MCL-1 expression in your resistant cell line. A subsequent decrease in the IC50 of Navitoclax would confirm that MCL-1 is the primary resistance mechanism.
-
Combination Therapy: Treat the resistant cells with a combination of Navitoclax and an MCL-1 inhibitor (or a drug that downregulates MCL-1). A synergistic effect on cell death would further validate this approach.
-
-
-
Possible Cause 2: Upregulation of MCL-1 upon Navitoclax treatment.
-
How to Diagnose: Treat your cells with Navitoclax for various time points (e.g., 24, 48, 72 hours) and perform a western blot to check for changes in MCL-1 protein levels. Some cell lines adapt to BCL-2/BCL-xL inhibition by upregulating MCL-1.
-
Troubleshooting Steps:
-
Time-course experiment: Observe the dynamics of MCL-1 expression over time in response to Navitoclax.
-
Combination treatment: If MCL-1 is upregulated, co-treatment with an MCL-1 inhibitor from the start of the experiment is recommended.
-
-
-
Possible Cause 3: Inactive Compound or Experimental Error.
-
How to Diagnose: Test the activity of your Navitoclax stock on a known sensitive cell line.
-
Troubleshooting Steps:
-
Positive Control: Always include a sensitive cell line as a positive control in your experiments.
-
Compound Quality: Ensure the proper storage and handling of the Navitoclax compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay Validation: Verify that your cell viability or apoptosis assay is performing correctly using a known apoptosis-inducing agent as a positive control.
-
-
Issue 2: Inconsistent or unexpected results in apoptosis assays.
-
Possible Cause 1: Suboptimal timing of the assay.
-
How to Diagnose: Apoptosis is a dynamic process. Measuring at a single time point might miss the peak of apoptosis or capture late-stage apoptosis/necrosis, which can confound results.
-
Troubleshooting Steps:
-
Time-course analysis: Perform your apoptosis assay (e.g., Annexin V/PI staining or caspase activity assay) at multiple time points after Navitoclax treatment (e.g., 12, 24, 48, 72 hours) to determine the optimal window for detecting apoptosis in your specific cell line.
-
-
-
Possible Cause 2: Cell confluence affecting drug sensitivity.
-
How to Diagnose: High cell density can lead to nutrient depletion, changes in cell signaling, and reduced drug sensitivity.
-
Troubleshooting Steps:
-
Consistent Seeding Density: Ensure that you use a consistent and sub-confluent seeding density for all your experiments.
-
-
Data Presentation
Table 1: Single-Agent Activity of Navitoclax in Various Cancer Cell Lines
| Cell Line | Cancer Type | Navitoclax IC50 (µM) | MCL-1 Expression | BCL-xL Expression | BCL-2 Expression | Reference |
| H146 | Small Cell Lung Cancer | 0.110 | Low | High | High | [17] |
| H889 | Small Cell Lung Cancer | <0.400 | - | - | - | [17] |
| H1963 | Small Cell Lung Cancer | <0.400 | - | - | - | [17] |
| H1417 | Small Cell Lung Cancer | <0.400 | - | - | - | [17] |
| H82 | Small Cell Lung Cancer | 22 | High | Low | Low | [17] |
| H1048 | Small Cell Lung Cancer | >10 | High | - | - | [17] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitive | Low | - | High | [11] |
| MCF-7 | Breast Cancer (ER+) | Resistant | High | - | Low | [11] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment. This table provides a general overview.
Experimental Protocols
1. Western Blot for BCL-2 Family Proteins
This protocol describes the detection of BCL-2, BCL-xL, and MCL-1 proteins by western blot to assess their expression levels in cancer cell lines.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BCL-2, anti-BCL-xL, anti-MCL-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
2. Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine (B164497) and PI to identify necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation:
-
Treat cells with Navitoclax for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
-
3. Caspase-3/7 Activity Assay
This protocol describes a luminescent assay to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with Navitoclax for the desired time. Include untreated and positive controls.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
-
Visualizations
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
- 9. edspace.american.edu [edspace.american.edu]
- 10. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 12. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. bio-rad.com [bio-rad.com]
- 16. biologi.ub.ac.id [biologi.ub.ac.id]
- 17. selleckchem.com [selleckchem.com]
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating Navitoclax-induced neutropenia in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Navitoclax-induced neutropenia and why does it occur?
A1: Navitoclax (B1683852) is a small-molecule inhibitor that targets the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-w.[1][2] Neutropenia, a significant decrease in the number of neutrophils, is a common on-target side effect of Navitoclax.[2][3] The survival of hematopoietic cells, including neutrophil precursors, is dependent on BCL-2.[4] By inhibiting BCL-2, Navitoclax triggers apoptosis (programmed cell death) in these precursors, leading to a reduction in mature neutrophils.[4] This mechanism is also responsible for its therapeutic effect in certain cancers but poses a challenge in preclinical studies.[1][4]
Q2: How can I monitor for neutropenia in my animal models?
A2: Regular monitoring of blood parameters is critical. This is achieved by performing a Complete Blood Count (CBC) on blood samples collected from the animals at baseline and at specified intervals throughout the treatment period. Key parameters to watch are the Absolute Neutrophil Count (ANC). Neutropenia is typically defined as an ANC below 1500 cells/µL, with severity graded based on further reduction.[4]
Q3: What are the primary strategies to mitigate Navitoclax-induced neutropenia?
A3: The two primary strategies are dose modification and the administration of supportive care agents.
-
Dose Modification: This can involve reducing the daily dose of Navitoclax or switching from a continuous to an intermittent dosing schedule.[2][5] Clinical studies have explored intermittent schedules (e.g., 14 days on, 7 days off) to manage hematologic toxicities.[6][7]
-
Supportive Care: The use of Granulocyte Colony-Stimulating Factor (G-CSF) is a common and effective method to counteract neutropenia.[2] G-CSF stimulates the bone marrow to produce more granulocytes, thereby helping to restore neutrophil counts.[4][8]
Q4: What is the role of G-CSF and what is a typical administration protocol?
A4: G-CSF (e.g., filgrastim, pegfilgrastim) is a growth factor that promotes the proliferation and differentiation of neutrophil progenitors.[4][8] In the context of chemotherapy-induced neutropenia, G-CSF has been shown to accelerate neutrophil recovery, reducing the duration and severity of the condition.[9][10] It is typically administered prophylactically or as a treatment once neutropenia is detected. In animal studies, G-CSF can be given subcutaneously. For instance, a study in a neonatal rat model used G-CSF at a dose of 50µg/kg daily for three consecutive days post-insult.[11]
Q5: Are there any novel or experimental approaches to reduce Navitoclax toxicity while maintaining efficacy?
A5: Yes, researchers are developing innovative strategies to improve the therapeutic index of BCL-2/XL inhibitors.
-
Galacto-conjugation: A modified version of Navitoclax, "Nav-Gal," has been developed. This prodrug is preferentially activated in senescent cells, which have high levels of β-galactosidase activity. This approach has been shown to reduce Navitoclax-associated thrombocytopenia in mice at therapeutically effective doses.[12]
-
PROTAC Technology: Another approach converts Navitoclax into a BCL-XL-specific proteolysis-targeting chimera (PROTAC). This modified molecule, PZ15227, selectively induces the degradation of BCL-XL. Because the molecule that targets BCL-XL for degradation is poorly expressed in platelets, this PROTAC is less toxic to them while remaining potent against senescent cells.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Severe Neutropenia (Grade 3/4) after initial dosing cycles. | The dose of Navitoclax may be too high for the specific animal strain or model. Continuous daily dosing might not allow for hematopoietic recovery. | 1. Reduce the Dose: Lower the daily dose of Navitoclax by 25-50% in subsequent cohorts. 2. Modify the Schedule: Implement an intermittent dosing schedule (e.g., 7 days on, 7-14 days off) to allow for neutrophil recovery.[15] 3. Administer G-CSF: Prophylactically administer G-CSF starting 24 hours after Navitoclax administration to stimulate neutrophil production.[8][16] |
| High inter-animal variability in neutrophil counts. | Inconsistent drug formulation or administration (e.g., oral gavage). Animal health status or underlying conditions. | 1. Optimize Formulation: Ensure Navitoclax is fully dissolved in the vehicle. Sonication and heating (60°C) can aid dissolution in common vehicles like Phosal 50PG/PEG400/Ethanol.[15][17] 2. Refine Gavage Technique: Ensure consistent volume and delivery with each administration. 3. Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness before the study begins. |
| Animals show signs of infection (e.g., lethargy, ruffled fur) alongside low neutrophil counts. | This may indicate febrile neutropenia, a serious complication where neutropenia is accompanied by fever and infection.[16] | 1. Immediate Veterinary Care: Consult with veterinary staff for appropriate supportive care, which may include antibiotics. 2. Review Dosing Strategy: For future cohorts, strongly consider prophylactic G-CSF and/or a less intensive Navitoclax dosing regimen.[9] 3. Aseptic Technique: Reinforce strict aseptic techniques during all procedures (dosing, blood collection) to minimize the risk of introducing pathogens. |
Data Summary Tables
Table 1: Examples of Navitoclax Dosing Regimens in Murine Studies
| Dose | Vehicle | Dosing Schedule | Animal Model | Reference |
| 50 mg/kg/day | 60% Phosal 50PG, 30% PEG400, 10% Ethanol | 7 days on, 14 days off, for 2 cycles | Aged Mice (C57BL/6) | [15][18] |
| 50 mg/kg/day | Not specified | 14 consecutive days | Mdr2 knockout mice | [19] |
| 50 mg/kg/day | Not specified | 14 consecutive days | Aged Mice (C57BL/6) | [3] |
| 80 mg/kg/day | Oral Gavage | 7 or 14 consecutive days | Colorectal Cancer Xenograft | [20] |
| 100 mg/kg/day | 10% ethanol, 30% PEG 400, 60% Phosal 50 PG | Daily, Oral Gavage | Various Xenograft Models | [17] |
Table 2: Example of G-CSF Dosing for Mitigating Neutropenia in Rodents
| Agent | Dose | Route of Administration | Dosing Schedule | Animal Model | Reference |
| G-CSF | 50 µg/kg | Subcutaneous (SC) | Daily for 3 consecutive days post-insult | Neonatal Rat | [11] |
Key Experimental Protocols
Protocol 1: Navitoclax Formulation and Administration (Oral Gavage)
-
Vehicle Preparation: Prepare a vehicle solution consisting of 60% Phosal 50PG, 30% Polyethylene Glycol 400 (PEG400), and 10% Ethanol by volume.[15][17]
-
Note: Phosal 50PG and PEG400 are highly viscous. Gentle heating and positive displacement pipettes may be required for accurate measurement and mixing.
-
-
Drug Dissolution: Weigh the required amount of Navitoclax (ABT-263) powder. Add it to the prepared vehicle. A common concentration is 12.5 mg/mL.[15]
-
Heat the mixture to 50-60°C while shaking or vortexing to dissolve the compound. Sonication can be used to expedite this process.[15]
-
Administration: Once the solution is clear and cooled to room temperature, administer it to the animals via oral gavage at the desired dose (e.g., 50 mg/kg). Ensure the gavage volume is appropriate for the animal's size.
-
Safety: Always handle Navitoclax and vehicle components wearing appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and eye protection.[15]
Protocol 2: Monitoring Neutropenia via Complete Blood Count (CBC)
-
Blood Collection: Collect a small volume of whole blood (typically 20-50 µL) from a suitable site (e.g., saphenous vein, tail vein) into a tube containing an anticoagulant (e.g., EDTA).
-
Sample Analysis: Analyze the sample using a calibrated automated hematology analyzer designed for rodent blood. This will provide values for total white blood cells (WBC), lymphocytes, monocytes, and granulocytes (including neutrophils).
-
Calculate ANC: The Absolute Neutrophil Count (ANC) is calculated as: ANC = Total WBC count × (% Neutrophils)
-
Monitoring Schedule: Perform CBCs at baseline (before treatment), and then at regular intervals during and after treatment (e.g., weekly, or at the expected neutrophil nadir, typically 5-7 days after a treatment cycle).
Protocol 3: G-CSF Administration for Neutropenia Support
-
Reconstitution: Reconstitute lyophilized G-CSF (e.g., filgrastim) in sterile water for injection or another recommended diluent, as per the manufacturer's instructions.
-
Dosing: Dilute the reconstituted G-CSF to the final desired concentration for injection. A typical dose for mice or rats is in the range of 50-300 µg/kg.[11]
-
Administration: Administer the G-CSF solution via subcutaneous (SC) injection.
-
Timing:
-
Prophylactic Use: Begin G-CSF administration 24 hours after a Navitoclax dose and continue daily for 3-5 days or until neutrophil recovery.
-
Therapeutic Use: Initiate G-CSF administration once the ANC drops below a predetermined threshold (e.g., 1,000 cells/µL) and continue until recovery.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax-Related Neutropenia in Leukemic Patients: A Comprehensive Review of the Underlying Causes, Risk Factors, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navitoclax, a targeted high-affinity inhibitor of BCL-2, in lymphoid malignancies: a phase 1 dose-escalation study of safety, pharmacokinetics, pharmacodynamics, and antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Granulocyte colony--stimulating factor for chemotherapy-induced neutropenia in patients with small cell lung cancer : the 40% rule revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of granulocyte colony-stimulating factor on chemotherapy-induced neutropenia in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-neutrophil antibody enhances the neuroprotective effects of G-CSF by decreasing number of neutrophils in hypoxic ischemic neonatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galacto‐conjugation of Navitoclax as an efficient strategy to increase senolytic specificity and reduce platelet toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using proteolysis-targeting chimera technology to reduce navitoclax platelet toxicity and improve its senolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. The impact of post‐remission granulocyte colony‐stimulating factor use in the phase 3 studies of venetoclax combination treatments in patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Treatment with the BCL-2/BCL-xL inhibitor senolytic drug ABT263/Navitoclax improves functional hyperemia in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Navitoclax (B1683852) combinations. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of Navitoclax and how can it be managed in preclinical models?
A1: The primary dose-limiting toxicity of Navitoclax is thrombocytopenia, or a low platelet count.[1][2][3][4] This is a mechanism-based toxicity caused by the inhibition of BCL-XL, which is essential for platelet survival.[3] In preclinical models, such as mice, this manifests as a marked and immediate drop in platelet counts, which is reversible upon cessation of the drug.[3]
To manage thrombocytopenia in preclinical experiments, consider the following strategies:
-
Dose-Titration/Lead-in Dosing: A common strategy is to start with a lower "lead-in" dose of Navitoclax before escalating to the therapeutic dose.[3][4] For example, a lead-in dose of 150 mg/day for 7 days has been used in clinical studies to allow the bone marrow to adapt and increase platelet production, which can minimize the severity of thrombocytopenia when the full dose is administered.[3]
-
Intermittent Dosing Schedules: Instead of continuous daily dosing, intermittent schedules (e.g., 14 days on, 7 days off) can allow for platelet recovery during the off-treatment period.[4]
-
Monitoring Platelet Counts: Regular monitoring of platelet counts via blood sampling is crucial to track the severity of thrombocytopenia and adjust dosing accordingly.[5][6]
Q2: My cancer cell line is resistant to Navitoclax monotherapy. What is the most common mechanism of resistance, and how can I overcome it?
A2: The most common mechanism of resistance to Navitoclax is the upregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[7][8][9][10] Navitoclax does not inhibit MCL-1, allowing cancer cells that are dependent on MCL-1 for survival to evade apoptosis.[7][8]
To overcome MCL-1-mediated resistance, you can employ the following strategies:
-
Combination with MCL-1 Inhibitors: The most direct approach is to combine Navitoclax with a specific MCL-1 inhibitor. This dual targeting of anti-apoptotic proteins can restore sensitivity and induce synergistic cell death.[5][9][10]
-
Combination with Agents that Downregulate MCL-1: Several classes of drugs can reduce the expression of MCL-1. For example, some chemotherapeutic agents and targeted therapies, like ruxolitinib, can suppress MCL-1 expression, thereby sensitizing cells to Navitoclax.[11] Dihydroartemisinin (DHA) has also been shown to down-modulate MCL-1 expression and synergize with Navitoclax.[8][12]
-
BH3 Profiling: To confirm if your cell line's resistance is due to MCL-1 dependence, you can perform BH3 profiling. This assay measures the mitochondrial outer membrane permeabilization (MOMP) in response to specific BH3 peptides and can reveal the specific anti-apoptotic proteins on which the cells rely for survival.[6][10]
Q3: How can I assess the synergistic effects of Navitoclax with another compound in vitro?
A3: Assessing synergy is crucial for justifying a combination therapy. A common method is to perform a cell viability assay with a matrix of drug concentrations and then calculate a Combination Index (CI) or synergy score.
A general workflow is as follows:
-
Cell Seeding: Plate your cancer cells in 96-well plates at an appropriate density.[6]
-
Drug Treatment: Treat the cells with a range of concentrations of Navitoclax, the combination drug, and the combination of both. A 6x6 or 8x10 dose matrix is often used.[13]
-
Incubation: Incubate the cells for a sufficient period (e.g., 72 hours) to allow the drugs to take effect.[13]
-
Viability Assay: Measure cell viability using an appropriate assay, such as CellTiter-Glo®, which measures ATP levels.[13]
-
Data Analysis: Use software like CompuSyn or R packages to calculate the Combination Index (CI) based on the Chou-Talalay method.[2][14] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[2] Alternatively, synergy can be assessed using the Bliss independence model.[15]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell viability assays. | 1. Navitoclax precipitation in media.[6] 2. Cell seeding density is not optimal.[6] 3. Incubation time is too short or too long. | 1. Navitoclax is hydrophobic. Ensure it is fully dissolved in DMSO before adding to the culture medium. Gentle warming and sonication can aid dissolution.[6] 2. Optimize cell density to ensure cells are in the logarithmic growth phase during treatment.[6] 3. Perform a time-course experiment to determine the optimal incubation time for observing apoptosis (typically 24-72 hours).[6] |
| High variability in in vivo tumor growth inhibition studies. | 1. Inconsistent drug formulation and administration. 2. Tumor heterogeneity. | 1. For oral gavage, ensure Navitoclax is properly dissolved in a suitable vehicle (e.g., 60% Phosal 50PG, 30% PEG400, 10% Ethanol) with heating and sonication.[16] 2. Use a sufficient number of animals per group to account for biological variability. |
| Unexpected toxicity in animal models. | 1. Off-target effects of the combination. 2. Pharmacokinetic interactions between drugs. | 1. Conduct a pilot study with a small number of animals to assess the tolerability of the combination at the planned doses. 2. Perform pharmacokinetic studies to determine if one drug affects the metabolism or clearance of the other.[17] |
| Lack of synergy despite in vitro evidence. | 1. Poor bioavailability of one or both drugs in vivo. 2. Different mechanism of resistance in the in vivo model. | 1. Assess the pharmacokinetic properties of both drugs in your animal model. 2. Analyze the expression of resistance markers, such as MCL-1, in the in vivo tumors. |
Quantitative Data Summary
Table 1: Preclinical Synergy of Navitoclax Combinations in Ovarian Cancer Cell Lines
| Combination | Cell Line | Synergy Assessment | Result |
| Navitoclax + Artesunate | CAOV3 | Apoptosis Assay | Combination of 10 µM Navitoclax and 10 µM Artesunate induced apoptosis in 68.3% of cells, compared to 43.1% with Navitoclax alone and 6.7% with Artesunate alone.[13] |
| Navitoclax + Artesunate | OVCAR3 | Apoptosis Assay | Combination of 10 µM Navitoclax and 10 µM Artesunate induced apoptosis in 54.4% of cells, compared to 16.1% with Navitoclax alone and 17.4% with Artesunate alone.[13] |
Table 2: Clinical Trial Data for Navitoclax Combinations
| Combination | Cancer Type | Phase | N | Key Efficacy Results | Key Toxicities |
| Navitoclax + Ruxolitinib | Myelofibrosis | II | 34 | 26.5% achieved ≥35% spleen volume reduction at week 24.[18] 33% had improvement in bone marrow fibrosis.[18] | Thrombocytopenia (88%), Diarrhea (71%), Fatigue (62%). |
| Navitoclax + Gemcitabine | Solid Tumors | I | 46 | No objective responses. 54% had stable disease.[19] | Grade 4 thrombocytopenia (2 patients), Grade 4 neutropenia (1 patient), Grade 3 AST elevation (2 patients).[19] |
| Navitoclax + Rituximab | Relapsed/Refractory CD20+ Lymphoid Malignancies | I | 29 | Follicular Lymphoma: 9/12 responded (5 complete responses). CLL/SLL: 5/5 achieved partial responses.[17] | Grade 4 thrombocytopenia (17%).[17] |
| Navitoclax (monotherapy) | Relapsed/Refractory Lymphoid Malignancies | IIa | 26 | Objective response rate of 23.1%. | Grade 3/4 thrombocytopenia (38.5%), Grade 3/4 neutropenia (30.8%).[20] |
| Navitoclax + Sorafenib | Refractory Solid Tumors/HCC | I | 25 | No partial or complete responses. 6 patients in the expansion cohort had stable disease.[21] | Grade 3 thrombocytopenia (20%).[21] |
| Navitoclax + Irinotecan | Advanced Solid Tumors | I | - | One partial response in each of the two dosing schedule groups. | Diarrhea, neutropenia.[1] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using CellTiter-Glo®
Objective: To determine if a combination of Navitoclax and a test compound exhibits synergistic, additive, or antagonistic effects on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear bottom white plates
-
Navitoclax (dissolved in DMSO)
-
Test compound (dissolved in a suitable solvent)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well. c. Incubate overnight to allow for cell attachment.
-
Drug Preparation and Addition: a. Prepare a dilution series for Navitoclax and the test compound in complete medium. b. Create a dose-response matrix by adding 50 µL of the Navitoclax dilution and 50 µL of the test compound dilution to the appropriate wells. Include wells for each drug alone and vehicle controls.
-
Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a luminometer.
-
Data Analysis: a. Normalize the data to the vehicle-treated control wells. b. Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI < 1 indicates synergy.
Protocol 2: Assessment of Navitoclax-Induced Thrombocytopenia in Mice
Objective: To evaluate the effect of Navitoclax on platelet counts in a murine model.
Materials:
-
Mice (e.g., C57BL/6)
-
Navitoclax
-
Vehicle for oral gavage (e.g., 60% Phosal 50PG, 30% PEG400, 10% Ethanol)[16]
-
Oral gavage needles
-
EDTA-coated microtainer tubes for blood collection
-
Hematology analyzer
Procedure:
-
Drug Formulation: a. Prepare the Navitoclax solution in the vehicle. This may require heating to 50-60°C and sonication to ensure complete dissolution.[16]
-
Animal Dosing: a. Acclimate mice to handling and oral gavage. b. Administer Navitoclax or vehicle via oral gavage at the desired dose (e.g., 50 mg/kg/day).[16]
-
Blood Collection: a. At specified time points (e.g., baseline, 2, 4, 8, 24, 48, and 72 hours post-dose), collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein into EDTA-coated tubes.
-
Platelet Counting: a. Analyze the blood samples using a hematology analyzer to determine the platelet count.
-
Data Analysis: a. Plot the platelet count over time for both the Navitoclax-treated and vehicle-treated groups. b. Calculate the nadir (lowest point) of the platelet count and the time to recovery.
Visualizations
Caption: Navitoclax inhibits BCL-2, BCL-XL, and BCL-W, leading to apoptosis.
References
- 1. Safety, efficacy, and pharmacokinetics of navitoclax (ABT-263) in combination with irinotecan: results of an open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baxinhibitor.com [baxinhibitor.com]
- 6. americapeptide.com [americapeptide.com]
- 7. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence [mdpi.com]
- 8. Modulation of Navitoclax Sensitivity by Dihydroartemisinin-Mediated MCL-1 Repression in BCR-ABL+ B-Lineage Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergism of a novel MCL-1 downregulator, acriflavine, with navitoclax (ABT-263) in triple-negative breast cancer, lung adenocarcinoma and glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addition of Navitoclax to Ongoing Ruxolitinib Therapy for Patients With Myelofibrosis With Progression or Suboptimal Response: Phase II Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Antineoplastic Drug Synergy of Artesunate with Navitoclax in Models of High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. Phase 1 Study of the Safety, Pharmacokinetics, and Antitumour Activity of the BCL2 Inhibitor Navitoclax in Combination With Rituximab in Patients With Relapsed or Refractory CD20+ Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. login.medscape.com [login.medscape.com]
- 20. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (BCL-2) family of proteins represents a critical nexus in the regulation of apoptosis, and its dysregulation is a hallmark of many malignancies, including various forms of leukemia. The development of BH3 mimetic drugs, which inhibit anti-apoptotic BCL-2 family members, has revolutionized the therapeutic landscape for these diseases. This guide provides a detailed, data-driven comparison of two pivotal BH3 mimetics, Navitoclax (B1683852) (ABT-263) and Venetoclax (B612062) (ABT-199), in the context of leukemia models.
Navitoclax, an orally bioavailable small molecule, targets BCL-2, BCL-xL, and BCL-w, three key anti-apoptotic proteins.[1][2][3] In contrast, Venetoclax was developed as a more selective inhibitor, primarily targeting BCL-2.[4][5][6][7] This difference in target specificity has profound implications for their efficacy, safety profiles, and mechanisms of resistance in leukemia.
Mechanism of Action: A Tale of Two Inhibitors
Both Navitoclax and Venetoclax function by mimicking the BH3 domain of pro-apoptotic proteins.[1] This allows them to bind to the hydrophobic groove of anti-apoptotic BCL-2 family proteins, thereby liberating pro-apoptotic effector proteins like BAX and BAK.[5][8][9] Once freed, BAX and BAK can oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in apoptosis.[9][10]
The key distinction lies in their binding profiles. Navitoclax's broader inhibition of BCL-2, BCL-xL, and BCL-w gives it a wider spectrum of action but also contributes to on-target toxicities, most notably thrombocytopenia, as platelets are dependent on BCL-xL for their survival.[8][11] Venetoclax's selectivity for BCL-2 circumvents this dose-limiting toxicity, offering a more favorable safety profile in many clinical applications.[7][11]
Performance in Leukemia Models: A Comparative Analysis
The differential target profiles of Navitoclax and Venetoclax translate to distinct efficacy patterns across various leukemia subtypes, which exhibit different dependencies on BCL-2 family members for survival.
| Drug | Leukemia Model | Key Findings | Reference |
| Navitoclax | Chronic Lymphocytic Leukemia (CLL) | Demonstrated significant single-agent activity in relapsed/refractory CLL.[8][12] | [8][12] |
| Acute Lymphoblastic Leukemia (ALL) | Showed impressive single-agent activity in preclinical xenograft models.[11] Synergistic effects observed when combined with chemotherapy.[13] | [11][13] | |
| Acute Myeloid Leukemia (AML) | Explored in combination therapies to overcome Venetoclax resistance.[14][15][16] | [14][15][16] | |
| Venetoclax | Chronic Lymphocytic Leukemia (CLL) | Highly effective, leading to FDA approval for CLL treatment.[6][17] Induces rapid and deep responses.[6] | [6][17] |
| Acute Myeloid Leukemia (AML) | Standard of care in combination with hypomethylating agents for older/unfit patients.[7][18][19] Resistance mechanisms are a key area of research.[10][18][20][21][22] | [7][10][18][19][20][21][22] | |
| Acute Lymphoblastic Leukemia (ALL) | Preclinical models show sensitivity, particularly in certain subtypes.[13] Combination with low-dose Navitoclax and chemotherapy has shown promise in clinical trials.[13][23][24] | [13][23][24] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to evaluate Navitoclax and Venetoclax.
Cell Viability Assay
This assay is fundamental to determining the cytotoxic effects of the drugs on leukemia cell lines.
Protocol:
-
Cell Culture: Leukemia cell lines (e.g., MOLM-13 for AML, REH for ALL) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Navitoclax and Venetoclax are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Treatment: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well). The diluted drug solutions are added to the wells, and the plates are incubated for a set period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of the drugs in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human leukemia cells.
-
Cell Implantation: Leukemia cells (e.g., patient-derived xenografts or cell lines) are injected intravenously or subcutaneously into the mice.
-
Tumor Growth Monitoring: Tumor burden is monitored by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for disseminated leukemia models).
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups. Navitoclax and/or Venetoclax are administered orally at specified doses and schedules. A control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor burden in the treated groups to the control group. Survival analysis is also performed.
-
Toxicity Assessment: Animal body weight and overall health are monitored throughout the study to assess drug toxicity.
Resistance Mechanisms and Future Directions
A significant challenge in the clinical use of BH3 mimetics is the development of resistance. For Venetoclax, a primary mechanism of resistance is the upregulation of other anti-apoptotic proteins, particularly MCL-1 and BCL-xL.[18][22] This provides a strong rationale for combination therapies.
The combination of Venetoclax with a BCL-xL inhibitor like Navitoclax has shown synergistic antileukemic effects in preclinical ALL xenograft models.[13] Clinical trials are exploring this combination, often with low-dose Navitoclax to mitigate thrombocytopenia, in patients with relapsed or refractory acute lymphoblastic leukemia.[13][23][24][25][26]
Furthermore, combining these agents with standard chemotherapy or other targeted agents is a promising strategy to overcome resistance and improve patient outcomes.[13][27] For instance, triplet therapies incorporating Venetoclax, Navitoclax, and chemotherapy are under investigation.[14][15][25][26]
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Navitoclax used for? [synapse.patsnap.com]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 5. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 6. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Navitoclax, Venetoclax, and Decitabine for the Treatment of Relapsed or Refractory Acute Myeloid Leukemia Previously Treated With Venetoclax | Clinical Research Trial Listing [centerwatch.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Venetoclax in Relapsed or Refractory Chronic Lymphocytic Leukemia - The ASCO Post [ascopost.com]
- 18. Venetoclax Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Phase I/II trial of all-oral DEC-C plus venetoclax in AML ineligible for induction chemotherapy | VJHemOnc [vjhemonc.com]
- 20. ashpublications.org [ashpublications.org]
- 21. geneonline.com [geneonline.com]
- 22. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 23. targetedonc.com [targetedonc.com]
- 24. Phase I results show venetoclax and navitoclax combination is tolerable and associated with responses in pediatric patients with R/R ALL and LL [lymphoblastic-hub.com]
- 25. Study Details Page [abbvieclinicaltrials.com]
- 26. Facebook [cancer.gov]
- 27. ashpublications.org [ashpublications.org]
A Comparative Analysis of ABT-263 (Navitoclax) and Other BH3 Mimetics in Cancer Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of ABT-263 (Navitoclax) and other BH3 mimetics, supported by experimental data. This document delves into their mechanisms of action, target specificities, and clinical applications, with a focus on quantitative comparisons and detailed experimental methodologies.
BH3 mimetics are a class of targeted anti-cancer agents designed to induce apoptosis by inhibiting anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins.[1][2] ABT-263, also known as Navitoclax (B1683852), is a potent BH3 mimetic that has been extensively studied. This guide compares its efficacy with other notable BH3 mimetics, including its predecessor ABT-737 and the more selective BCL-2 inhibitor, Venetoclax (B612062) (ABT-199).
Mechanism of Action: The Intrinsic Apoptosis Pathway
The intrinsic pathway of apoptosis is regulated by the BCL-2 family of proteins, which includes pro-apoptotic and anti-apoptotic members.[3] Anti-apoptotic proteins, such as BCL-2, BCL-XL, and BCL-w, prevent apoptosis by sequestering pro-apoptotic "BH3-only" proteins and the effector proteins BAX and BAK.[4][5] BH3 mimetics function by mimicking the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic BCL-2 family members.[6] This disrupts the interaction between anti- and pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, culminating in apoptosis.[6]
Comparative Efficacy of BH3 Mimetics
The efficacy of BH3 mimetics is largely determined by their binding affinity and selectivity for different BCL-2 family members.
Binding Affinity and Selectivity
ABT-263 (Navitoclax) is a dual inhibitor of BCL-2 and BCL-XL.[6] In contrast, Venetoclax (ABT-199) was specifically designed to be a selective BCL-2 inhibitor, thereby sparing BCL-XL.[7] This difference in selectivity has significant implications for both efficacy and toxicity, particularly thrombocytopenia, which is associated with BCL-XL inhibition.[7]
| Compound | Target(s) | Ki (nM) - BCL-2 | Ki (nM) - BCL-XL | Ki (nM) - BCL-W | Reference |
| ABT-263 (Navitoclax) | BCL-2, BCL-XL, BCL-w | 0.044 | 0.055 | 21 | [7] |
| ABT-199 (Venetoclax) | BCL-2 | <0.010 | 74 | 8 | [7] |
| A-1155463 | BCL-XL | 74 | <0.010 | 8 | [7] |
Table 1: Comparative Binding Affinities of BH3 Mimetics. Ki values represent the inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity.
In Vitro Cellular Activity
The differential binding profiles of ABT-263 and Venetoclax translate to varying levels of cytotoxic activity in different cancer cell lines, depending on their specific BCL-2 family protein dependencies.
| Cell Line | Cancer Type | ABT-263 (Navitoclax) EC50 (µM) | ABT-199 (Venetoclax) EC50 (µM) | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Sensitive | Resistant | [8] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Sensitive | Sensitive | [8] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | Resistant | Resistant | [8] |
Table 2: Comparative Cellular Activity (EC50) of Navitoclax and Venetoclax in Non-Hodgkin's Lymphoma (NHL) and T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines. EC50 (half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro. "Sensitive" and "Resistant" classifications are based on the EC50 values reported in the cited study.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of both ABT-263 and Venetoclax in various hematological malignancies. However, their safety profiles differ significantly due to their target selectivity.
A phase 1 study of Navitoclax in patients with relapsed or refractory lymphoid malignancies showed an overall response rate of 35% in patients with chronic lymphocytic leukemia (CLL).[9][10] However, the dose-limiting toxicity was thrombocytopenia, a direct consequence of BCL-XL inhibition.[9][10]
Venetoclax, with its BCL-2 selectivity, has shown remarkable efficacy in CLL, particularly in patients with poor prognostic factors, without causing significant thrombocytopenia.[9] A pivotal study of Venetoclax in patients with relapsed or refractory CLL with the 17p deletion reported an overall response rate of 79%.[9]
| Drug | Malignancy | Phase | Overall Response Rate (ORR) | Key Adverse Events | Reference |
| ABT-263 (Navitoclax) | Relapsed/Refractory Lymphoid Malignancies | I | 35% (in CLL) | Thrombocytopenia, Diarrhea, Nausea | [9][10] |
| ABT-199 (Venetoclax) | Relapsed/Refractory CLL (with 17p deletion) | II | 79% | Neutropenia, Diarrhea, Nausea, Anemia, Fatigue | [9] |
Table 3: Comparison of Clinical Trial Outcomes for Navitoclax and Venetoclax.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays used in the evaluation of BH3 mimetics are provided below.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the BH3 mimetic for the desired duration (e.g., 48-72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[11][12][13]
BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of a cell, which can predict its sensitivity to BH3 mimetics.[1][14]
Protocol:
-
Prepare a suspension of permeabilized cells.
-
Expose the permeabilized cells to a panel of synthetic BH3 peptides derived from various BCL-2 family proteins in a 96-well plate.
-
Incubate to allow for peptide-induced mitochondrial outer membrane permeabilization (MOMP).
-
Measure MOMP by quantifying the release of cytochrome c or the loss of mitochondrial membrane potential using a fluorescent dye like JC-1.[1][4][14]
-
Analyze the data to determine the cell's dependence on specific anti-apoptotic proteins.[1][4][14]
Western Blotting for BCL-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific BCL-2 family proteins.
Protocol:
-
Lyse cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the BCL-2 family protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15][16][17]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions, such as the binding of BH3 mimetics to BCL-2 family proteins or the displacement of pro-apoptotic proteins from anti-apoptotic proteins.
Protocol:
-
Lyse cells under non-denaturing conditions to preserve protein complexes.
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to the "bait" protein (e.g., BCL-2).
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting to detect the "prey" protein (e.g., BIM).[3][18][19]
Conclusion
The development of BH3 mimetics represents a significant advancement in targeted cancer therapy. ABT-263 (Navitoclax) has demonstrated broad efficacy by targeting both BCL-2 and BCL-XL, though its clinical utility is limited by on-target toxicity. The subsequent development of the BCL-2-selective inhibitor, Venetoclax (ABT-199), highlights the importance of target selectivity in improving the therapeutic index. This guide provides a framework for comparing the efficacy of these and other BH3 mimetics, emphasizing the importance of robust experimental data and detailed methodologies in advancing the field of apoptosis-targeted cancer therapy.
References
- 1. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.sph.harvard.edu [content.sph.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. 4.3. BH3 Profiling—Plate-Based Assay [bio-protocol.org]
- 5. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. edspace.american.edu [edspace.american.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
For Researchers, Scientists, and Drug Development Professionals
Navitoclax (ABT-263) is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, specifically targeting BCL-2, BCL-XL, and BCL-W. Its ability to induce apoptosis in cancer cells has made it a subject of intense research and clinical investigation. However, patient response to Navitoclax is variable, underscoring the critical need for validated biomarkers to predict sensitivity and guide patient selection. This guide provides a comparative overview of key biomarkers for Navitoclax sensitivity, supported by experimental data and detailed methodologies.
Biomarker Performance: A Quantitative Comparison
The sensitivity of cancer cells to Navitoclax is intricately linked to the expression levels of BCL-2 family proteins. High expression of BCL-2 is often correlated with sensitivity, while high levels of MCL-1 or BCL-XL can confer resistance.[1] The following tables summarize the quantitative relationship between biomarker expression and Navitoclax sensitivity in various cancer types.
| Cancer Type | Cell Line | BCL-2 Expression | BCL-XL Expression | MCL-1 Expression | Navitoclax IC50 (µM) | Reference |
| Small Cell Lung Cancer (SCLC) | NCI-H146 | High | Low | Moderate | ~0.5 | [1] |
| NCI-H82 | Low | High | High | >10 | [1] | |
| Chronic Lymphocytic Leukemia (CLL) | Mec-1 | High | Low | Low | ~0.01 | [2] |
| JVM-2 | Moderate | Moderate | High | >1 | [2] | |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Low | High | High | Resistant | [3] |
Table 1: BCL-2 Family Protein Expression and Navitoclax IC50 Values. This table illustrates the correlation between the expression levels of key BCL-2 family proteins and the half-maximal inhibitory concentration (IC50) of Navitoclax in various cancer cell lines. High BCL-2 expression generally correlates with lower IC50 values (higher sensitivity), whereas high MCL-1 or BCL-XL expression is associated with resistance.
| Biomarker | Cancer Type | Method | Key Findings | Clinical Significance | Reference |
| Pro-gastrin-releasing peptide (pro-GRP) | SCLC | ELISA | Plasma pro-GRP levels strongly correlate with tumor BCL-2 copy number (R = 0.93).[4] | A potential surrogate marker for BCL-2 amplification and Navitoclax sensitivity.[1] | [1][4] |
| Neuron-specific enolase (NSE) | SCLC | ELISA | Baseline levels correlate with clinical benefit in patients treated with Navitoclax.[4] | A potential prognostic biomarker for Navitoclax treatment. | [4] |
| Circulating Tumor Cells (CTCs) | SCLC | Immunofluorescence | Baseline CTC numbers correlate with clinical benefit.[4] | A potential prognostic biomarker. | [4] |
| BCL-2 Amplification | SCLC | FISH in CTCs | Amplification of the BCL2 gene is associated with sensitivity to Navitoclax. | A potential predictive biomarker for patient selection. | [4] |
Table 2: Clinical Biomarkers for Navitoclax Sensitivity in Small Cell Lung Cancer (SCLC). This table summarizes key circulating and tumor-associated biomarkers that have been investigated for their potential to predict or indicate response to Navitoclax in SCLC patients.
Navitoclax in Combination Therapy: A Comparative Look at Alternatives
Due to dose-limiting thrombocytopenia caused by BCL-XL inhibition, and to overcome resistance, Navitoclax is often evaluated in combination with other therapies.[5] A key alternative and combination partner is Venetoclax (ABT-199), a selective BCL-2 inhibitor that spares BCL-XL.
| Treatment Regimen | Cancer Type | Key Efficacy Outcome | Biomarkers of Response | Reference |
| Navitoclax Monotherapy | Relapsed/Refractory Lymphoid Malignancies | Objective Response Rate (ORR): ~10-30% | High BCL-2 expression | [5] |
| Navitoclax + Ruxolitinib | Myelofibrosis | Spleen Volume Reduction (SVR35) at 24 weeks: ~43% | Not yet fully defined | |
| Navitoclax + Venetoclax + Chemotherapy | Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) | Complete Remission (CR) Rate: 60% | Dependence on both BCL-2 and BCL-XL | [6][7][8][9] |
| Venetoclax + Rituximab | Chronic Lymphocytic Leukemia (CLL) | Overall Response Rate (ORR): 92% | High BCL-2 expression | [7] |
Table 3: Comparison of Navitoclax-Based Therapies and a Venetoclax-Based Alternative. This table highlights the efficacy of Navitoclax in combination regimens and compares it to a standard-of-care Venetoclax combination, indicating the potential for synergistic effects and the importance of the BCL-2 family expression profile in determining the best treatment strategy.
Experimental Protocols
Detailed methodologies are crucial for the validation and clinical implementation of biomarkers. Below are protocols for key assays used to assess Navitoclax sensitivity biomarkers.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-GRP
This protocol outlines the general steps for a sandwich ELISA to measure pro-GRP levels in patient plasma or serum.
Materials:
-
Pro-GRP ELISA kit (containing pre-coated 96-well plate, detection antibody, standards, buffers)
-
Microplate reader
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Patient plasma or serum samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit instructions.
-
Sample Addition: Add 100 µL of standards and patient samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with the provided wash buffer. Ensure complete removal of liquid after the final wash.
-
Detection Antibody Addition: Add 100 µL of the diluted detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the kit instructions (typically 1 hour at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of the enzyme-linked conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubation: Incubate in the dark for the recommended time (e.g., 15-30 minutes) until color develops.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well.
-
Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the pro-GRP concentration in the samples by plotting a standard curve.
Immunofluorescence Staining of BCL-2 in Circulating Tumor Cells (CTCs)
This protocol describes the general procedure for identifying and staining CTCs for BCL-2 expression.
Materials:
-
Blood collection tubes (e.g., CellSave)
-
CTC isolation system (e.g., CellSearch®)
-
Fluorescence microscope
-
Antibodies:
-
Anti-cytokeratin (CK) antibody (e.g., FITC conjugated)
-
Anti-CD45 antibody (e.g., PE conjugated)
-
Anti-BCL-2 antibody (e.g., unconjugated primary and a fluorescently labeled secondary antibody)
-
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
Wash buffers (e.g., PBS)
Procedure:
-
Blood Collection and CTC Isolation: Collect whole blood in appropriate tubes and process using a CTC isolation system to enrich for CTCs and deplete hematopoietic cells.
-
Cell Fixation and Permeabilization: Fix the isolated cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes (e.g., with 0.1% Triton X-100) to allow intracellular antibody staining.
-
Blocking: Incubate the cells with a blocking solution (e.g., 5% BSA in PBS) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-BCL-2 antibody at the recommended concentration and for the specified time and temperature.
-
Washing: Wash the cells with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Co-staining: Incubate the cells with fluorescently labeled anti-CK and anti-CD45 antibodies to identify epithelial cells and exclude leukocytes, respectively.
-
Nuclear Staining: Stain the cell nuclei with a nuclear stain like DAPI.
-
Washing: Perform a final wash to remove any unbound antibodies and stains.
-
Microscopy: Mount the stained cells on a slide and visualize using a fluorescence microscope. CTCs are typically identified as CK-positive, CD45-negative, and DAPI-positive events. The fluorescence intensity of the BCL-2 stain within these identified CTCs can then be quantified.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Navitoclax action and biomarker validation is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these pathways and workflows.
Caption: Navitoclax mechanism of action and resistance.
Caption: Workflow for validating circulating biomarkers.
References
- 1. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Omics Investigation of Innate Navitoclax Resistance in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemo-resistance remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic strategies that can overcome tumor cell survival mechanisms. One such strategy involves targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are frequently overexpressed in cancer cells and play a pivotal role in resistance to conventional chemotherapy. Navitoclax (ABT-263), a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, has emerged as a promising agent in various chemo-resistant cancer models. This guide provides an objective comparison of Navitoclax's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental applications.
Mechanism of Action: Restoring the Apoptotic Balance
Navitoclax functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] This action displaces pro-apoptotic proteins such as Bim, allowing the effector proteins Bak and Bax to oligomerize on the mitochondrial outer membrane.[1][3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.[1][4]
dot
Caption: Signaling pathway of Navitoclax-induced apoptosis.
Comparative Efficacy in Chemo-Resistant Models
Navitoclax has demonstrated significant efficacy in overcoming resistance to conventional chemotherapeutic agents across a range of solid tumors. Its primary mechanism of action in this context is the re-sensitization of tumor cells to the pro-apoptotic signals induced by chemotherapy.
In Vitro Studies: Synergistic Effects with Chemotherapy
In vitro studies have consistently shown that Navitoclax acts synergistically with various chemotherapeutic agents, leading to enhanced cancer cell death compared to either agent alone.
| Cancer Type | Cell Line(s) | Combination Agent(s) | Key Findings |
| Ovarian Cancer | SKOV3, Igrov-1, OVCAR-4, OVCAR-8 | Docetaxel, Carboplatin (B1684641), Paclitaxel | Navitoclax enhanced the antitumor activity of docetaxel.[5] Synergy between Navitoclax and carboplatin was observed in 4 of 8 cell lines.[6] |
| Non-Small Cell Lung Cancer (NSCLC) | SW1573, various | Docetaxel, Paclitaxel | All cell lines exhibited a greater than additive response to the combination of Navitoclax and a taxane.[7] |
| Small Cell Lung Cancer (SCLC) | H146 | - | Navitoclax showed single-agent efficacy with an EC50 of ~35 nM.[1] |
| Triple-Negative Breast Cancer | various | - | High BCL2 expression was associated with greater sensitivity to BCL2 inhibitors.[8] |
In Vivo Xenograft Studies: Tumor Growth Inhibition
Preclinical xenograft models have corroborated the synergistic effects observed in vitro, demonstrating significant tumor growth inhibition and delayed tumor progression with combination therapies.
| Cancer Model | Combination Therapy | Tumor Growth Inhibition (TGI) | Tumor Growth Delay (TGD) |
| Ovarian Cancer (SKOV3 xenograft) | Navitoclax + Docetaxel | 82% | 114% |
| NSCLC (SW1573 xenograft) | Navitoclax + Docetaxel | Significant enhancement of antitumor activity. | - |
Comparison with Other BH3 Mimetics: Navitoclax vs. Venetoclax
A key comparator for Navitoclax is Venetoclax (ABT-199), a selective Bcl-2 inhibitor. The primary distinction lies in their target profiles: Navitoclax inhibits Bcl-2, Bcl-xL, and Bcl-w, while Venetoclax is highly selective for Bcl-2.[1] This difference has significant implications for both efficacy and toxicity.
| Feature | Navitoclax (ABT-263) | Venetoclax (ABT-199) |
| Target(s) | Bcl-2, Bcl-xL, Bcl-w | Bcl-2 |
| Advantage | Broad activity against tumors dependent on Bcl-2 or Bcl-xL.[1] | High selectivity minimizes Bcl-xL-mediated toxicities.[1] |
| Limitation | On-target thrombocytopenia due to Bcl-xL inhibition.[1] | Limited efficacy in tumors dependent on Bcl-xL or Mcl-1 for survival.[1] |
Comparative Cellular Activity (EC50 Values)
| Cell Line | Cancer Type | Navitoclax (EC50) | Venetoclax (EC50) |
| RS4;11 | Acute Lymphoblastic Leukemia | ~50 nM | ~5 nM |
| MOLT-4 | Acute Lymphoblastic Leukemia | >10,000 nM | ~8 nM |
| H146 | Small Cell Lung Cancer | ~35 nM | >10,000 nM |
Note: EC50 values are approximate and can vary based on experimental conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Navitoclax.
In Vitro Cell Viability Assay
dot
Caption: Workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose matrix of Navitoclax and the chemotherapeutic agent of interest. Include single-agent and vehicle controls.
-
Incubation: Incubate the plates for 48 to 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent and the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Protocol:
-
Cell Treatment: Seed cells and treat with Navitoclax, chemotherapy, or the combination for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[9][10]
In Vivo Xenograft Study
Protocol:
-
Tumor Implantation: Implant cancer cells or tumor fragments subcutaneously into the flanks of immunocompromised mice.[5]
-
Tumor Growth and Grouping: Monitor tumor growth, and once tumors reach a specified volume (e.g., ~200 mm³), randomize the mice into treatment groups (vehicle control, Navitoclax alone, chemotherapy alone, combination therapy).[5]
-
Drug Administration: Administer Navitoclax (e.g., by oral gavage) and the chemotherapeutic agent according to the predetermined dosing schedule.[11]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[5]
-
Data Analysis: Calculate tumor growth inhibition (TGI) and tumor growth delay (TGD) to assess the efficacy of the treatments.
Conclusion
Navitoclax demonstrates significant potential in overcoming chemo-resistance in a variety of cancer models, primarily through its ability to synergize with conventional chemotherapeutic agents and induce apoptosis. Its broad inhibitory profile against Bcl-2 family members offers an advantage in tumors dependent on both Bcl-2 and Bcl-xL for survival. However, the associated on-target toxicity of thrombocytopenia remains a clinical challenge. The choice between Navitoclax and more selective inhibitors like Venetoclax will depend on the specific cancer type, its Bcl-2 family dependency, and the patient's tolerance to potential side effects. The experimental data and protocols presented in this guide provide a solid foundation for further research and development of Bcl-2 family inhibitors as a cornerstone of anti-cancer therapy in the context of chemo-resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 4. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting intermediary metabolism enhances the efficacy of BH3 mimetic therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Navitoclax (B1683852) (ABT-263), a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, has shown promise in various hematological malignancies and solid tumors. However, both intrinsic and acquired resistance can limit its clinical efficacy. This guide provides a comprehensive comparison of anticancer drugs that exhibit cross-resistance or synergistic activity with Navitoclax, supported by experimental data. We delve into the molecular mechanisms underpinning these interactions and provide detailed experimental protocols to aid in the design and interpretation of future research.
Mechanisms of Navitoclax Resistance and Synergy
The primary mechanism of resistance to Navitoclax involves the upregulation of other anti-apoptotic proteins, most notably Mcl-1, which is not effectively targeted by the drug.[1][2][3] Mcl-1 can sequester pro-apoptotic proteins, thereby compensating for the inhibition of Bcl-2 and Bcl-xL by Navitoclax and preventing the induction of apoptosis.
Conversely, the synergistic effects of Navitoclax with other anticancer agents often arise from the ability of the partner drug to downregulate Mcl-1 or to otherwise prime cancer cells for apoptosis.[4] For instance, certain chemotherapeutic agents and targeted therapies can suppress Mcl-1 expression or function, rendering the cells more susceptible to Bcl-2/Bcl-xL inhibition by Navitoclax.[4][5] Another key synergistic interaction is the synthetic lethality observed between Bcl-xL inhibitors like Navitoclax and MEK inhibitors in the context of KRAS-mutant cancers.[6][7][8] MEK inhibition leads to the upregulation of the pro-apoptotic protein BIM, which is then sequestered by Bcl-xL; subsequent inhibition of Bcl-xL by Navitoclax releases BIM to trigger apoptosis.[6]
Preclinical Synergy of Navitoclax with Other Anticancer Drugs
In vitro and in vivo preclinical studies have demonstrated the synergistic potential of Navitoclax with a range of anticancer agents. The tables below summarize key findings, including cell lines tested and measures of synergy where available.
| Combination Agent | Cancer Type | Cell Lines/Models | Key Findings | Reference(s) |
| Docetaxel (B913) | Ovarian Cancer | SKOV3 xenograft | Combination showed greater than additive inhibition of tumor growth compared to either agent alone. | [9] |
| Various Solid Tumors | 46 human solid tumor cell lines | Broadly enhanced the activity of docetaxel in vitro. | [3][4] | |
| Gemcitabine | Solid Tumors | Preclinical models | Preclinical studies have shown synergy between Navitoclax and gemcitabine. | [10][11] |
| Erlotinib (B232) | Solid Tumors | 46 human solid tumor cell lines | Enhanced the activity of erlotinib in vitro. | [3][4] |
| Trametinib (MEK inhibitor) | KRAS-mutant cancers | Multiple KRAS-mutant cell lines and xenograft models | Dramatic apoptosis and marked in vivo tumor regressions observed with the combination. | [6][7][8] |
| Alisertib (Aurora Kinase A inhibitor) | Rhabdomyosarcoma (RMS) | RMS cell lines and in vivo models | Synergistic effect against RMS cell lines and inhibition of tumor progression in vivo. | [2] |
| Vemurafenib (BRAF inhibitor) | BRAF V600E-positive Papillary Thyroid Carcinoma | K1 cells | Combination significantly inhibited cell development and induced a higher apoptosis rate at lower concentrations of each drug. | [2] |
| Dasatinib (Src/Abl inhibitor) | Acute Myeloid Leukemia (AML) | NUP98-NSD1+/FLT3-ITD+ AML cells | Synergistic effect against this specific AML subtype. | [2] |
| Vorinostat (HDAC inhibitor) | Small Cell Lung Cancer (SCLC) | SCLC cell lines | Significantly enhanced apoptosis in SCLC cell lines, including those resistant to Navitoclax. | [2] |
Clinical Performance of Navitoclax Combination Therapies
Clinical trials are actively investigating the efficacy and safety of Navitoclax in combination with various anticancer drugs. The following tables present a summary of quantitative data from some of these trials.
Navitoclax and Ruxolitinib (B1666119) in Myelofibrosis (REFINE Phase 2 Trial)
This trial evaluated the combination in patients with myelofibrosis who had progressed on or had a suboptimal response to prior ruxolitinib monotherapy.
| Efficacy Endpoint | Result | Reference(s) |
| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 23% of patients | [12] |
| Spleen Volume Reduction ≥35% (SVR35) at any time | 39% of patients | [12] |
| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 24% of patients | |
| Total Symptom Score Reduction ≥50% (TSS50) at any time | 46% of patients | |
| Bone Marrow Fibrosis Improvement (≥1 grade) | 38% of evaluable patients (n=32) | [13] |
| Median Overall Survival (OS) in patients with BMF improvement | Not Reached | [13] |
| Median Progression-Free Survival (PFS) | 22.1 months |
Adverse Events (AEs) (Any Grade) : The most common AEs were thrombocytopenia (88%), diarrhea (71%), fatigue (62%), and nausea (38%).[13]
Navitoclax and Trametinib in KRAS/NRAS Mutant Advanced Solid Tumors (Phase 1/2 Trial)
This study evaluated the combination in patients with various advanced solid tumors harboring KRAS or NRAS mutations.
| Parameter | Value/Result | Reference(s) |
| Recommended Phase II Dose (RP2D) | ||
| Trametinib | 2 mg daily (days 1-14 of each cycle) | [6][14] |
| Navitoclax | 250 mg daily (days 1-28 of each cycle) | [6][14] |
| Efficacy at RP2D | ||
| Overall Partial Response (PR) Rate (n=49) | 16% (8 patients) | [6][14] |
| PR Rate in Gynecologic (GYN) Cancers (n=21) | 33% (7 patients) | [6][14] |
| Median Duration of Response in GYN Cancers | 8.2 months | [6][14] |
| PR Rate in Colorectal, NSCLC, or Pancreatic Cancer | 0% | [6][14] |
Common Adverse Events : Diarrhea, thrombocytopenia, increased AST/ALT, and acneiform rash.[6][14]
Navitoclax and Gemcitabine in Advanced Solid Tumors (Phase 1 Trial)
This trial aimed to determine the safety and optimal dosing of the combination.
| Parameter | Value/Result | Reference(s) |
| Maximum Tolerated Dose (MTD) | ||
| Navitoclax | 325 mg | [10] |
| Gemcitabine | 1,000 mg/m² | [10] |
| Efficacy | ||
| Best Response of Stable Disease (n=35) | 12 patients | [10] |
Common Grade 1/2 Adverse Events : Nausea (43%), anemia (40%), fatigue (37%), and thrombocytopenia (30%).[10] Common Grade 3/4 Adverse Events : Thrombocytopenia (20%) and neutropenia (17%).[10]
Navitoclax and Erlotinib in Advanced Solid Tumors (Phase 1 Trial)
This study evaluated the safety and preliminary activity of the combination.
| Parameter | Value/Result | Reference(s) |
| Recommended Phase 2 Dose (RPTD) | Not Reached | [13][15] |
| Efficacy | ||
| Objective Responses | 0 | [13][15] |
| Disease Control Rate | 27% | [13][15] |
| Best Response of Stable Disease | 3 patients | [13][15] |
Most Common Treatment-Related Adverse Events : Diarrhea, nausea, vomiting, and decreased appetite.[13][15]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions underlying Navitoclax resistance and synergy, we provide the following diagrams created using the DOT language.
Detailed Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the synergistic, additive, or antagonistic effect of Navitoclax in combination with another anticancer agent on cancer cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Navitoclax (ABT-263)
-
Combination anticancer agent
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Plate reader capable of measuring luminescence
-
CalcuSyn software or other software for Combination Index (CI) calculation
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.[4]
-
Drug Preparation: Prepare a dose-response matrix of Navitoclax and the combination agent. This typically involves serial dilutions of each drug, both individually and in combination at a constant ratio.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Cell Viability Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to each well, incubating for a short period to stabilize the luminescent signal, and then measuring luminescence with a plate reader.[4]
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability for each drug concentration and combination.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with software such as CalcuSyn.[4]
-
Interpret the CI values:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
In Vivo Xenograft Model for Combination Therapy Evaluation
Objective: To evaluate the in vivo efficacy of Navitoclax in combination with another anticancer agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
Matrigel (optional, can enhance tumor take rate)
-
Navitoclax formulated for oral gavage
-
Combination anticancer agent formulated for its appropriate route of administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in sterile PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Navitoclax alone
-
Group 3: Combination agent alone
-
Group 4: Navitoclax + combination agent
-
-
Drug Administration: Administer the drugs according to the planned schedule, dose, and route of administration. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Assessment: Continue to measure tumor volumes throughout the study. The primary endpoints are typically tumor growth inhibition (TGI) and tumor regression. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
This guide provides a framework for understanding and investigating the cross-resistance and synergistic potential of Navitoclax. The provided data and protocols should serve as a valuable resource for researchers aiming to develop more effective cancer therapies by rationally combining Navitoclax with other anticancer agents.
References
- 1. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthetic Lethal Interaction of Combined BCL-XL and MEK Inhibition Promotes Tumor Regressions in KRAS Mutant Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic lethal interaction of combined BCL-XL and MEK inhibition promotes tumor regressions in KRAS mutant cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, efficacy, and pharmacokinetics of navitoclax (ABT-263) in combination with erlotinib in patients with advanced solid tumors | springermedicine.com [springermedicine.com]
- 14. researchgate.net [researchgate.net]
- 15. Safety, efficacy, and pharmacokinetics of navitoclax (ABT-263) in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Anticancer Agent 263
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Anticancer Agent 263, a potent cytotoxic compound. Adherence to these guidelines is essential to ensure personnel safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the correct and consistent use of appropriate Personal Protective Equipment. All PPE should be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting.
| PPE Component | Specification | Quantitative Standard/Certification |
| Gloves | Chemotherapy-tested nitrile gloves. Double-gloving is mandatory. The inner glove should be tucked under the gown cuff, and the outer glove should be worn over the cuff.[1][2] | ASTM D6978-05 certified[2] |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene. Must have long sleeves with tight-fitting elastic or knit cuffs and be impermeable to liquids.[1][2] | ASTM F1670 and ASTM F1671 compliant[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is required when handling powders or if there is a risk of aerosolization.[1][2] | NIOSH-approved, fit-testing mandatory |
| Eye and Face Protection | Safety glasses with side shields are required for all handling procedures. A full-face shield must be worn in addition to safety glasses whenever there is a risk of splashing.[2][3] | ANSI Z87.1 certified[2] |
Operational Plan: Handling and Preparation
All manipulations involving this compound must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) to protect both the operator and the environment.[2]
Step-by-Step Handling Protocol:
-
Work Area Preparation:
-
Decontaminate the interior surfaces of the BSC with a suitable cleaning agent (e.g., 70% isopropyl alcohol), followed by sterile water if necessary.[2]
-
Cover the work surface with a disposable, absorbent, and plastic-backed pad.[2]
-
Gather all necessary materials (e.g., vials, syringes, diluents) and place them inside the BSC.[2]
-
Ensure a designated chemotherapy waste container is within immediate reach inside the BSC.[2]
-
-
Drug Reconstitution and Dilution:
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[2]
-
Employ a closed-system drug-transfer device (CSTD) whenever feasible to minimize the generation of aerosols.[2]
-
When withdrawing liquid from a vial, use a technique that avoids pressurization, such as using a venting needle.[2]
-
-
Post-Handling Decontamination:
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent exposure and environmental contamination.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container.[4] | Hazardous waste incineration.[4] |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware (containing less than 3% of the original volume). | Yellow chemotherapy waste container.[4] | Chemotherapy waste incineration. |
| Trace Waste (Sharps) | Used syringes, needles, and other sharp objects contaminated with this compound. | Yellow, puncture-resistant "Chemo Sharps" container.[4] | Chemotherapy waste incineration. |
| Contaminated PPE | All used gloves, gowns, and other disposable personal protective equipment. | Yellow chemotherapy waste bag or container.[4] | Chemotherapy waste incineration. |
Waste Handling Procedures:
-
Segregation at the Source: All waste must be segregated at the point of generation into the appropriate containers.
-
Container Management: Do not overfill waste containers. Ensure all containers are securely sealed when not in immediate use and before transport.[4]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.[4]
-
Transport: Sealed waste containers should be transported to the designated hazardous waste accumulation area within the facility.[4]
-
Decontamination: After handling and disposing of waste, decontaminate all work surfaces with a detergent solution followed by a thorough rinse with water.[4]
Emergency Spill Protocol
In the event of a spill, immediate and appropriate action is required. All laboratories handling this compound must have a dedicated chemotherapy spill kit readily accessible.
Spill Cleanup Steps:
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]
-
Don PPE: If not already wearing it, immediately don the full PPE ensemble from the spill kit, including a respirator and double gloves.[2]
-
Contain the Spill: Use absorbent pads or powder from the spill kit to cover and contain the spill. For powdered spills, gently cover with a damp absorbent pad to avoid aerosolization.[2]
-
Clean the Area: Starting from the outer edge of the spill and working inwards, use a scoop and scraper to collect all contaminated materials and place them in the designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by a rinse with clean water.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
